molecular formula C21H21N5O5S B14900803 SARS-CoV-2 nsp14-IN-2

SARS-CoV-2 nsp14-IN-2

Cat. No.: B14900803
M. Wt: 455.5 g/mol
InChI Key: IYCYSBUBGPYWMH-WTGUMLROSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SARS-CoV-2 nsp14-IN-2 is a research chemical designed to selectively inhibit the non-structural protein 14 (Nsp14) of SARS-CoV-2. Nsp14 is a bifunctional, 60 kDa viral enzyme that is critically important for viral replication and fidelity. Its N-terminal domain possesses 3'-to-5' exoribonuclease (ExoN) activity, which provides a unique proofreading function for coronaviruses . This activity allows the virus to excise mismatched nucleotides, including those incorporated by antiviral nucleoside analogs, thereby maintaining high-fidelity replication and contributing to resistance against therapeutics . The C-terminal domain of Nsp14 functions as an N7-methyltransferase (N7-MTase) that is essential for the formation of the 5' cap structure on viral mRNAs, which protects them from host degradation and ensures efficient translation . By targeting Nsp14, this inhibitor aims to compromise viral genome integrity and suppress the production of vital viral proteins. Beyond its direct role in replication, Nsp14 has been shown to interact with the host protein IMPDH2 (inosine-5'-monophosphate dehydrogenase 2) . This interaction can activate NF-κB signaling, leading to the upregulation of pro-inflammatory cytokines like IL-6 and IL-8, which are associated with severe COVID-19 . Inhibiting Nsp14 may therefore offer a dual therapeutic strategy: crippling viral replication through mutagenesis and potentially modulating the harmful hyper-inflammatory host response. This product is intended for research purposes only, specifically for investigating coronavirus replication mechanisms, proofreading functions, and the development of novel antiviral agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21N5O5S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[[(2R,3S,4R,5S)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C21H21N5O5S/c22-21-16-8-7-15(26(16)24-11-23-21)20-19(28)18(27)17(31-20)10-25-32(29,30)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11,17-20,25,27-28H,10H2,(H2,22,23,24)/t17-,18-,19-,20+/m1/s1

InChI Key

IYCYSBUBGPYWMH-WTGUMLROSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)C4=CC=C5N4N=CN=C5N)O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3C(C(C(O3)C4=CC=C5N4N=CN=C5N)O)O

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Role of Nsp14 in SARS-CoV-2 Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the etiological agent of COVID-19, relies on a complex machinery of viral proteins for its replication and propagation. Among these, the non-structural protein 14 (nsp14) emerges as a critical enzyme, wielding dual functionalities essential for the viral life cycle. This technical guide provides an in-depth exploration of the core functions of nsp14, its pivotal role in viral replication, and its interplay with the host cellular environment. We delve into its 3'-to-5' exoribonuclease (ExoN) activity, which confers a unique proofreading capability, and its N7-methyltransferase (N7-MTase) function, vital for mRNA capping and immune evasion. This document summarizes key quantitative data, details experimental protocols for studying nsp14, and presents visual diagrams of associated pathways and workflows to offer a comprehensive resource for the scientific community engaged in antiviral research and development.

Introduction

The SARS-CoV-2 genome, one of the largest among RNA viruses, encodes 16 non-structural proteins that orchestrate viral replication and transcription.[1] Nsp14 is a 60 kDa bifunctional protein that is highly conserved among coronaviruses.[1][2] It possesses an N-terminal exoribonuclease (ExoN) domain and a C-terminal N7-methyltransferase (N7-MTase) domain.[1] These two distinct enzymatic activities are crucial for high-fidelity replication of the viral genome and for evading the host's innate immune surveillance.[1][2] The unique proofreading function provided by the ExoN domain is a significant obstacle in the development of nucleoside analog-based antiviral therapies.[1] Consequently, nsp14 stands out as a promising target for the development of novel anti-coronaviral agents.[1][2]

Core Functions of Nsp14

3'-to-5' Exoribonuclease (ExoN) Activity: The Proofreading Machine

The N-terminal domain of nsp14 harbors a 3'-to-5' exoribonuclease activity, a feature uncommon among RNA viruses.[1] This ExoN activity is responsible for excising mismatched nucleotides incorporated by the viral RNA-dependent RNA polymerase (RdRp), thereby ensuring the fidelity of viral replication.[3][4] This proofreading mechanism is believed to have enabled the expansion of the coronavirus genome size during evolution.[1] The ExoN activity of nsp14 is significantly enhanced by its interaction with another non-structural protein, nsp10, which acts as a cofactor.[1][5] Inactivation of the ExoN domain leads to a substantial increase in mutation rates, which can be detrimental to the virus.[6][7]

N7-Methyltransferase (N7-MTase) Activity: Capping for Stealth and Stability

The C-terminal domain of nsp14 functions as an S-adenosyl-L-methionine (SAM)-dependent N7-methyltransferase.[1] This enzymatic activity is crucial for the formation of the 5' cap structure (Cap-0) on viral mRNAs.[8] The mRNA cap is essential for protecting the viral RNA from degradation by host 5' exoronucleases, promoting efficient translation of viral proteins, and preventing recognition by the host's innate immune system.[1][9] Unlike the ExoN activity, the N7-MTase function does not require the nsp10 cofactor.[8] Mutations that abolish the N7-MTase activity have a severe impact on viral replication, highlighting its critical role.[1]

Nsp14 in the SARS-CoV-2 Replication Complex

Nsp14 is an integral component of the viral replication-transcription complex (RTC).[2] Its interaction with nsp10 is a prime example of the intricate protein-protein interactions that govern viral replication.

The Nsp14-Nsp10 Interaction: A Critical Partnership

The interaction between nsp14 and nsp10 is indispensable for the robust exoribonuclease activity of nsp14.[1] Nsp10 stabilizes the ExoN domain of nsp14, positioning the catalytic residues for optimal function.[1] This interaction is often described as a "hand-in-glove" model, where nsp10 (the glove) enhances the activity of nsp14 (the hand).[1] Disrupting this interaction has been shown to decrease viral replication fidelity.[1]

nsp14_nsp10_interaction nsp14 Nsp14 ExoN_activity Enhanced Exoribonuclease Activity nsp14->ExoN_activity ExoN Domain nsp10 Nsp10 (Cofactor) nsp10->nsp14 Binds & Activates Replication_Fidelity High-Fidelity Replication ExoN_activity->Replication_Fidelity

Nsp14-Nsp10 interaction and its functional consequence.

Role in Immune Evasion

Beyond its direct roles in replication, nsp14 actively participates in subverting the host's innate immune response.

Shutdown of Host Protein Synthesis

Nsp14 has been shown to induce a shutdown of host protein synthesis.[10][11] This translational inhibition prevents the production of antiviral proteins, including interferons and interferon-stimulated genes (ISGs), thereby creating a more favorable environment for viral propagation.[10] Both the ExoN and N7-MTase activities of nsp14 are required for this function, and the interaction with nsp10 enhances this inhibitory effect.[10]

Modulation of Host Gene Expression

Expression of nsp14 alone can cause a significant remodeling of the host cell's transcriptome, mimicking the changes observed during a full SARS-CoV-2 infection.[2][12] This includes the activation of pro-inflammatory pathways like NF-κB, leading to the upregulation of cytokines such as IL-6 and IL-8, which are associated with severe COVID-19.[3] The N7-MTase domain appears to be the primary driver of these transcriptomic changes.[2][12] Nsp14 also interacts with host proteins like IMPDH2, which is involved in nucleotide biosynthesis and NF-κB signaling, further highlighting its role in manipulating host cellular processes.[3]

nsp14_immune_evasion nsp14 SARS-CoV-2 Nsp14 Host_Translation Host Protein Synthesis nsp14->Host_Translation Inhibits NFkB_Pathway NF-κB Pathway nsp14->NFkB_Pathway Activates Antiviral_Proteins Antiviral Proteins (e.g., IFN, ISGs) Host_Translation->Antiviral_Proteins Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB_Pathway->Pro_inflammatory_Cytokines

Mechanisms of nsp14-mediated immune evasion.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic activities of nsp14 and the efficacy of various inhibitors.

Table 1: Kinetic Parameters of Nsp14 Enzymatic Activities
Enzyme ActivitySubstrateKMkcatReference
Exoribonuclease (ExoN)Exo control substrate167.6 nM-[2]
Exoribonuclease (ExoN)All cleavable substrates379.4 nM-[2]
N7-MethyltransferaseGpppA-RNA43 ± 15 nM48 ± 4 h-1[4]
N7-MethyltransferaseS-adenosyl-L-methionine (SAM)257 ± 20 nM52 ± 1 h-1[4]
N7-MethyltransferaseGpppA--[13]
N7-MethyltransferaseGTP--[13]
Table 2: Inhibitors of Nsp14 N7-Methyltransferase Activity
InhibitorIC50Antiviral EC50Cell LineReference
PF-038828451.1 µM10.97 µMVero E6[14]
Trifluperidol12.9 µM12.96 µMVero E6[14]
Inauhzin23.0 µM14.9 µMVero E6[14]
Lomeguatrib53.8 µM~60 µMVero E6[14]
Pyridostatin3.19 µM3.58 µM-[14]
STM969 (12q)19 nM>50 µMCalu-3[10][15]
C10-64.03 - 301.9 nM-[9]
ZINC4752392136 µM--[3]
ZINC73008482450 µM--[3]
ZINC61142882---[3]
NitazoxanideModestly active--[6]
Table 3: Inhibitors of Nsp14 Exoribonuclease Activity
InhibitorIC50Antiviral EC50Cell LineReference
Ombitasvir>10 µM (biochemical)554.4 ± 342 nMHuh-7[1]
Daclatasvir-Ineffective in replicon assayHuh-7[1]
Ruzasvir-Ineffective in replicon assayHuh-7[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

In Vitro Nsp14 Exoribonuclease (ExoN) Assay

This protocol describes a fluorescence-based assay to measure the exoribonuclease activity of the nsp14-nsp10 complex.

Materials:

  • Purified recombinant SARS-CoV-2 nsp14 and nsp10 proteins.

  • Fluorescently labeled double-stranded RNA (dsRNA) substrate (e.g., 5'-Cy5 labeled RNA annealed to a complementary strand with a 3' quencher).

  • Assay buffer: 20 mM HEPES pH 7.5, 5 mM MgCl₂, 10 mM DTT, 0.01% Tween-20.

  • 96-well or 384-well microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare the nsp14-nsp10 complex by pre-incubating purified nsp14 and nsp10 in a 1:4 molar ratio on ice for 30 minutes.

  • Prepare a reaction mixture containing the assay buffer and the dsRNA substrate at a final concentration below the KM (e.g., 100 nM).

  • Add the pre-formed nsp14-nsp10 complex to the reaction mixture to initiate the reaction. A typical final concentration for the complex is in the low nanomolar range (e.g., 1-10 nM).

  • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

  • Monitor the increase in fluorescence over time. The cleavage of the dsRNA substrate by the exonuclease separates the fluorophore from the quencher, resulting in an increase in fluorescence signal.

  • Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

  • For inhibitor screening, pre-incubate the nsp14-nsp10 complex with the test compound for a defined period before adding the substrate.

ExoN_Assay_Workflow start Start prepare_complex Prepare nsp14-nsp10 complex (1:4 molar ratio, on ice, 30 min) start->prepare_complex initiate_reaction Initiate reaction (Add complex to reaction mix) prepare_complex->initiate_reaction prepare_reaction Prepare reaction mix (Assay buffer + dsRNA substrate) prepare_reaction->initiate_reaction incubate_read Incubate at 37°C and monitor fluorescence initiate_reaction->incubate_read analyze_data Analyze data (Calculate initial velocity) incubate_read->analyze_data end End analyze_data->end

Workflow for the in vitro nsp14 exoribonuclease assay.
In Vitro Nsp14 N7-Methyltransferase (N7-MTase) Assay

This protocol outlines a radiometric assay to measure the N7-methyltransferase activity of nsp14.

Materials:

  • Purified recombinant SARS-CoV-2 nsp14 protein.

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM) as the methyl donor.

  • GpppA-capped RNA or GTP as the methyl acceptor substrate.

  • Assay buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM MgCl₂.

  • Scintillation vials and scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, GpppA-capped RNA (e.g., 1 µM), and [³H]-SAM (e.g., 1 µM).

  • Initiate the reaction by adding purified nsp14 to the reaction mixture to a final concentration of approximately 10 nM.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Spot the reaction mixture onto a filter paper (e.g., DE81 ion-exchange filter paper).

  • Wash the filter paper multiple times with a wash buffer (e.g., ammonium formate) to remove unincorporated [³H]-SAM.

  • Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the N7-methyltransferase activity.

  • For inhibitor studies, pre-incubate nsp14 with the inhibitor before adding the substrates.

SARS-CoV-2 Replicon Assay for Antiviral Testing

This assay is used to assess the antiviral activity of compounds against nsp14 in a cellular context without using the full infectious virus.

Materials:

  • A stable cell line (e.g., Huh-7) harboring a SARS-CoV-2 replicon. The replicon is a self-replicating viral RNA that contains the viral replication machinery (including nsp14) but lacks the structural genes, and often expresses a reporter gene (e.g., luciferase or GFP).

  • Cell culture medium and supplements.

  • Test compounds.

  • Reagents for detecting the reporter gene expression (e.g., luciferase assay kit).

  • Multi-well cell culture plates.

Procedure:

  • Seed the replicon-containing cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a defined period (e.g., 48-72 hours).

  • Lyse the cells and measure the reporter gene expression according to the manufacturer's instructions.

  • A decrease in reporter signal indicates inhibition of viral replication.

  • Concurrently, perform a cytotoxicity assay on the same cell line with the same compounds to determine if the observed inhibition is due to antiviral activity or cell toxicity.

  • Calculate the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values. The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.

Conclusion

Nsp14 is a cornerstone of the SARS-CoV-2 replication machinery, with its dual enzymatic functions playing indispensable roles in ensuring the integrity of the viral genome and in orchestrating the viral takeover of the host cell. Its proofreading capability presents a significant challenge to conventional antiviral strategies, while its essential role in mRNA capping and immune evasion makes it an attractive target for novel therapeutic interventions. A thorough understanding of the structure, function, and interactions of nsp14, as detailed in this guide, is paramount for the rational design and development of effective and specific inhibitors that can combat the ongoing COVID-19 pandemic and prepare for future coronavirus outbreaks. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers dedicated to this critical endeavor.

References

A Technical Guide to the Discovery and Synthesis of a Potent SARS-CoV-2 Nsp14 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific inhibitor with the designation "SARS-CoV-2 nsp14-IN-2" was identified in a comprehensive review of the current scientific literature. This guide will therefore focus on a well-characterized and potent inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14) methyltransferase, compound 12q (STM969) , as a case study to fulfill the core requirements of this technical document. The principles and methodologies described herein are representative of the discovery and development process for novel Nsp14 inhibitors.

Executive Summary

The SARS-CoV-2 Nsp14 is a bifunctional enzyme with both 3'-to-5' exoribonuclease (ExoN) and N7-methyltransferase (N7-MTase) activities, both of which are crucial for viral replication and immune evasion.[1][2][3] The N7-MTase function, in particular, is responsible for capping the 5' end of viral RNA, a modification that protects the viral genome from host defenses and ensures its efficient translation. This makes Nsp14 an attractive target for the development of antiviral therapeutics. This document provides an in-depth technical overview of the discovery, synthesis, and characterization of a potent Nsp14 N7-MTase inhibitor, compound 12q (STM969), which exhibits nanomolar efficacy against the enzyme.[4]

Discovery and Rational Design

The discovery of compound 12q (STM969) was rooted in a rational, structure-based drug design approach. The strategy aimed to develop bisubstrate inhibitors that could simultaneously occupy both the S-adenosyl-L-methionine (SAM) cofactor binding site and the adjacent RNA binding pocket of the Nsp14 N7-MTase domain.[4][5]

Initial Screening and Lead Identification

Initial efforts involved the screening of existing compounds and previously identified scaffolds to establish a baseline for Nsp14 inhibition. High-throughput screening (HTS) and virtual screening of large compound libraries have been common starting points in the search for Nsp14 inhibitors.[6][7][8][9] For the development path leading to 12q, researchers built upon previous work with S-adenosyl-L-homocysteine (SAH) analogues, which are natural byproducts of the methylation reaction and known to inhibit methyltransferases.[5]

Discovery_Workflow cluster_0 Computational & Initial Screening cluster_1 Lead Optimization cluster_2 Preclinical Characterization Virtual_Screening Virtual Screening of Large Compound Libraries Hit_Identification Identification of Initial Hits (e.g., SAH Analogues) Virtual_Screening->Hit_Identification HTS High-Throughput Screening (Biochemical Assays) HTS->Hit_Identification Fragment_Screening Fragment-Based Screening Fragment_Screening->Hit_Identification Rational_Design Rational Design of Bisubstrate Inhibitors Hit_Identification->Rational_Design Synthesis Chemical Synthesis of Novel Analogues Rational_Design->Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies SAR_Studies->Rational_Design Compound_12q Compound 12q (STM969) Potent Bisubstrate Inhibitor SAR_Studies->Compound_12q Synthesis->SAR_Studies Biochemical_Assays In Vitro Enzymatic Assays (IC50 Determination) Compound_12q->Biochemical_Assays Cellular_Assays Cell-Based Antiviral Assays (EC50 Determination) Biochemical_Assays->Cellular_Assays Selectivity_Profiling Selectivity Against Human Methyltransferases Cellular_Assays->Selectivity_Profiling ADMET_Profiling In Vitro ADMET Profiling Selectivity_Profiling->ADMET_Profiling

Caption: Mechanism of action of Nsp14 and its inhibition by compound 12q.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of Nsp14 inhibitors.

Nsp14 Methyltransferase Inhibition Assay (Echo-MS)

This assay quantifies the enzymatic activity of Nsp14 by directly measuring the conversion of the substrate (SAM) to its product (SAH).

  • Principle: An Echo 525 acoustic liquid handler is used to dispense nanoliter volumes of the test compounds, enzyme, substrate, and buffer into a microtiter plate. The enzymatic reaction is initiated and allowed to proceed for a set time. The reaction is then quenched, and the ratio of product (SAH) to the sum of substrate and product (SAM + SAH) is measured using a mass spectrometer (e.g., Sciex 6500 triple-quadrupole).

  • Reagents: Purified SARS-CoV-2 Nsp14 enzyme, S-adenosyl-L-methionine (SAM), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM DTT), test compounds.

  • Procedure:

    • Dispense test compounds in various concentrations into the assay plate.

    • Add Nsp14 enzyme to all wells.

    • Initiate the reaction by adding SAM.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Quench the reaction (e.g., with formic acid).

    • Analyze the plate using a rapid-injection mass spectrometry system to determine the SAH/(SAM+SAH) ratio.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

#[4]### 6.2 Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)

This assay determines the ability of a compound to inhibit viral replication in a cellular context by measuring the protection of host cells from virus-induced death.

  • Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6) are treated with the test compound and then infected with the virus. After an incubation period, cell viability is measured. An effective antiviral will protect the cells from the cytopathic effects of the virus.

  • Cell Line: Vero E6 or Calu-3 cells are commonly used.

  • [4] Reagents: Cell culture medium, SARS-CoV-2 virus stock, test compounds, cell viability reagent (e.g., XTT or CellTiter-Glo).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound and add them to the cells.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Incubate the plates for a period sufficient to observe CPE (e.g., 3 days). [4] 5. Measure cell viability using a suitable reagent and a plate reader.

    • Simultaneously, assess cytotoxicity (CC50) by treating uninfected cells with the same compound dilutions.

    • Calculate the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.

Conclusion and Future Directions

The rational design and synthesis of compound 12q (STM969) have yielded a highly potent inhibitor of the SARS-CoV-2 Nsp14 N7-MTase enzyme. While its in vitro enzymatic activity is impressive, the lack of corresponding cellular antiviral activity highlights the challenges in translating biochemical potency into therapeutic efficacy. Future efforts should focus on optimizing the pharmacokinetic properties of this and related scaffolds to improve cell permeability and metabolic stability. The development of selective and cell-active Nsp14 inhibitors remains a promising strategy for the creation of novel antiviral agents against SARS-CoV-2 and potentially other coronaviruses.

References

Biochemical characterization of nsp14-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the biochemical characterization of SARS-CoV-2 nsp14 inhibitors. For the purpose of this guide, and in the absence of publicly available data for a specific compound designated "nsp14-IN-2", we will focus on the general methodologies and data presentation relevant to the biochemical characterization of novel inhibitors targeting the non-structural protein 14 (nsp14) of SARS-CoV-2. The data and protocols provided are compiled from published research on various nsp14 inhibitors and serve as a representative guide for researchers, scientists, and drug development professionals.

Introduction to SARS-CoV-2 nsp14

Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) non-structural protein 14 (nsp14) is a crucial bifunctional enzyme essential for viral replication and immune evasion. It possesses two distinct enzymatic activities: an N-terminal 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal guanine-N7-methyltransferase (N7-MTase) domain.

The ExoN activity is responsible for proofreading the newly synthesized viral RNA, thereby ensuring high-fidelity replication of the large coronavirus genome. This proofreading function is enhanced by its interaction with the cofactor nsp10. The N7-MTase activity is critical for the formation of the 5' cap structure (cap-0) of the viral mRNA. This cap protects the viral RNA from host exonucleases, prevents its recognition by the host's innate immune system, and facilitates efficient translation of viral proteins. Given its essential roles, nsp14 has emerged as a promising target for the development of antiviral therapeutics.

Biochemical Characterization of nsp14 Inhibitors

The biochemical characterization of nsp14 inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Data Presentation: In Vitro Potency of Representative nsp14 Inhibitors

The following table summarizes quantitative data for several published SARS-CoV-2 nsp14 inhibitors. This data is presented to illustrate the typical parameters measured and their range of values.

Compound IDTarget DomainAssay TypeIC50EC50Reference
C10 N7-MTase (SAM pocket)BiochemicalPotent (exact IC50 not specified)64.03 to 301 nM (across variants)[1][2]
HK370 (18l) N7-MTaseBiochemical31 nM12 ± 6 µM (Calu-3 cells)[3]
ZINC61142882 N7-MTase (SAM site)Biochemical6 µMNot specified[4][5]
'1988 N7-MTaseBiochemical2.2 µMNot specified[6]
TDI-015051 N7-MTaseBiochemical (Kd)61 pM11 nM[7]
Sinefungin Pan-methyltransferase inhibitorBiochemical0.46 ± 0.05 µMNot specified[3]

IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay. Kd: Dissociation constant.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below is a representative protocol for a key experiment in the characterization of nsp14 inhibitors.

Protocol: In Vitro nsp14 N7-Methyltransferase (N7-MTase) Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of a compound against the N7-MTase function of nsp14.

Objective: To determine the IC50 value of a test compound against SARS-CoV-2 nsp14 N7-MTase activity.

Materials:

  • Recombinant SARS-CoV-2 nsp14 protein

  • S-adenosyl-L-methionine (SAM) as the methyl donor

  • GpppA-capped RNA substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 1 mM MgCl2)

  • Test compound stock solution (typically in DMSO)

  • Detection reagent (e.g., a commercial bioluminescent or fluorescence-based assay kit that measures the production of S-adenosyl-L-homocysteine (SAH), the reaction by-product)

  • Microplates (e.g., 384-well, white, opaque)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer) and a positive control inhibitor (e.g., Sinefungin).

  • Reaction Mixture Preparation: In each well of the microplate, add the test compound dilutions or controls.

  • Enzyme Addition: Add the recombinant nsp14 protein to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Substrate Addition: Prepare a substrate mix containing SAM and the GpppA-capped RNA substrate in the assay buffer. Add this mix to each well to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) during which the reaction proceeds linearly.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of SAH produced by adding the detection reagents as per the manufacturer's instructions. This typically involves a coupled enzyme system that generates a luminescent or fluorescent signal proportional to the SAH concentration.

  • Data Acquisition: Read the signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the controls (no enzyme for 100% inhibition, vehicle control for 0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to calculate the IC50 value.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the dual enzymatic functions of SARS-CoV-2 nsp14 and the points of inhibition by small molecules.

nsp14_mechanism Mechanism of SARS-CoV-2 nsp14 and Inhibition cluster_nsp14 nsp14 Protein cluster_replication Viral RNA Replication & Capping cluster_inputs Substrates & Cofactors cluster_inhibitors Inhibitors nsp14_ExoN Exonuclease (ExoN) Domain viral_RNA Nascent Viral RNA nsp14_ExoN->viral_RNA Corrected RNA nsp14_MTase N7-Methyltransferase (N7-MTase) Domain mature_cap m7GpppA-RNA (Mature Cap-0) nsp14_MTase->mature_cap Methylation mismatched_RNA Mismatched RNA viral_RNA->mismatched_RNA Replication Error mismatched_RNA->nsp14_ExoN Proofreading capped_RNA GpppA-RNA (Cap-0 Precursor) capped_RNA->nsp14_MTase nsp10 nsp10 Cofactor nsp10->nsp14_ExoN enhances activity SAM SAM SAM->nsp14_MTase ExoN_inhibitor ExoN Inhibitor ExoN_inhibitor->nsp14_ExoN MTase_inhibitor MTase Inhibitor MTase_inhibitor->nsp14_MTase

Caption: Dual enzymatic functions of nsp14 and points of therapeutic intervention.

Experimental Workflow

This diagram outlines a typical workflow for the biochemical characterization of an nsp14 inhibitor.

experimental_workflow Workflow for nsp14 Inhibitor Characterization start Compound Synthesis / Library Screening biochemical_assay Primary Biochemical Assay (e.g., N7-MTase HTS) start->biochemical_assay ic50 IC50 Determination (Dose-Response) biochemical_assay->ic50 Hit Confirmation moa Mechanism of Action Studies (e.g., Kinetics, SPR) ic50->moa selectivity Selectivity Profiling (vs. Human MTases) ic50->selectivity cellular_assay Cell-based Antiviral Assay (EC50 Determination) ic50->cellular_assay lead_candidate Lead Candidate moa->lead_candidate selectivity->lead_candidate cytotoxicity Cytotoxicity Assay (CC50 Determination) cellular_assay->cytotoxicity cytotoxicity->lead_candidate High Selectivity Index

Caption: High-level workflow for the characterization of nsp14 inhibitors.

This technical guide provides a foundational understanding of the biochemical characterization of SARS-CoV-2 nsp14 inhibitors. The presented data, protocols, and diagrams are representative of the current state of research and are intended to guide scientists in the development of novel antiviral agents targeting this essential viral enzyme.

References

Structural Basis of SARS-CoV-2 Nsp14 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural basis for inhibiting the non-structural protein 14 (Nsp14) of SARS-CoV-2, a critical enzyme in the viral replication and immune evasion process. Due to the limited public information on a specific inhibitor designated "IN-2," this document synthesizes available data from studies on various potent Nsp14 inhibitors to elucidate the common principles of their mechanism of action.

Nsp14 is a bifunctional enzyme possessing a C-terminal N7-methyltransferase (N7-MTase) domain and an N-terminal 3'-to-5' exoribonuclease (ExoN) domain.[1][2][3][4] The N7-MTase activity is essential for capping the 5' end of the viral RNA, a modification crucial for RNA stability, translation, and evasion of the host's innate immune system.[2][5][6] The ExoN domain, activated by the cofactor Nsp10, provides a proofreading function, ensuring the fidelity of viral genome replication.[3][4][7] The indispensable nature of both enzymatic activities makes Nsp14 an attractive target for antiviral drug development.[1][2][5]

Quantitative Analysis of Nsp14 Inhibitors

The development of effective Nsp14 inhibitors relies on rigorous quantitative assessment of their potency and selectivity. The following tables summarize key quantitative data for several reported non-covalent and covalent inhibitors of the Nsp14 N7-MTase activity.

InhibitorTypeIC50 (µM)Ligand Efficiency (LE) (kcal/mol per heavy atom)Notes
'1988 Non-covalent6-Showed modest selectivity, inhibiting nine human methyltransferases.[5]
'1911 Covalent8-Demonstrated better selectivity, inhibiting only two human histone methyltransferases.[5]
ZINC475239213 ('9213) Non-covalent20-Identified from docking a library of lead-like molecules.[5]
Aldehyde Hits Covalent3.5 - 12-Modeled to modify Cys387 of Nsp14.[5]
Acrylamide analog acryl42_10 Covalent7-Modeled to modify Cys387 of Nsp14.[5]
Fragment Hits Non-covalent12 - 3410.32 - 0.42Identified from docking a library of 16 million fragments.[5]
InhibitorIC50 (nM)Cell-based Antiviral Activity (EC50, µM)Cell LineNotes
12q (STM969) 19--One of the most active Nsp14 inhibitors reported.[8]
18l (HK370) 3112 ± 6Calu-3Exhibited high selectivity for Nsp14 over human RNMT and a favorable in vitro metabolic profile.[9]
18n 43---
SS148 70 ± 6--Showed selectivity against 20 human protein lysine methyltransferases.[10][11]
DS0464 1100 ± 200--Acts as a bi-substrate competitive inhibitor.[10][11]
C10 -0.064 - 0.302-Potent and selective non-nucleoside inhibitor of the NSP14 SAM-binding pocket.[11][12][13]

Experimental Protocols

The characterization of Nsp14 inhibitors involves a combination of enzymatic assays and structural biology techniques.

Nsp14 Methyltransferase (MTase) Inhibition Assays

1. Radiometric Scintillation Proximity Assay (SPA):

  • Principle: This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a biotinylated RNA substrate.

  • Protocol:

    • The reaction mixture contains SARS-CoV-2 Nsp14, the inhibitor compound at various concentrations, ³H-SAM, and a biotinylated RNA substrate (e.g., GpppACCCCCCCCC-Biotin 3’).[14]

    • The reaction is incubated at room temperature to allow for enzymatic activity.[14]

    • The reaction is stopped by the addition of 7.5 M guanidinium chloride.[14]

    • Streptavidin-coated scintillation beads are added to the mixture. The biotinylated RNA binds to the beads, bringing the incorporated ³H-methyl group in close proximity to the scintillant, which generates a detectable light signal.

    • The signal is measured using a scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[14]

2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

  • Principle: This assay detects the formation of S-adenosyl-L-homocysteine (SAH), the product of the methyltransferase reaction, using a competitive immunoassay format.

  • Protocol:

    • The Nsp14 enzyme, inhibitor, SAM, and a suitable substrate (e.g., GpppA-capped RNA) are incubated together.[15]

    • After the enzymatic reaction, an anti-SAH antibody conjugated to a donor fluorophore (e.g., Lumi4-Tb cryptate) and a SAH-XL665 acceptor fluorophore are added.

    • In the absence of enzymatic SAH production, the antibody-donor and SAH-acceptor are in close proximity, leading to a high FRET signal.

    • Enzymatically produced SAH competes with the SAH-acceptor for binding to the antibody-donor, causing a decrease in the FRET signal.

    • The signal is measured at 665 nm and 620 nm, and the ratio is used to calculate the percentage of inhibition.[15]

Structural Biology Techniques

1. X-ray Crystallography:

  • Principle: This technique is used to determine the three-dimensional structure of Nsp14 in complex with an inhibitor at atomic resolution.

  • Protocol:

    • Recombinant SARS-CoV-2 Nsp14, often in complex with its cofactor Nsp10, is expressed and purified.

    • Crystals of the Nsp14/Nsp10 complex are grown.

    • The crystals are soaked with the inhibitor or the inhibitor is co-crystallized with the protein complex.

    • The crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

    • The diffraction data is processed to generate an electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.[1][16][17]

2. Cryo-Electron Microscopy (Cryo-EM):

  • Principle: Cryo-EM is used to determine the structure of large protein complexes, such as Nsp14/Nsp10 bound to RNA, in a near-native state.

  • Protocol:

    • A purified sample of the Nsp14/Nsp10/RNA complex, with or without an inhibitor, is applied to an EM grid and rapidly frozen in liquid ethane.

    • The frozen grid is then imaged in a transmission electron microscope at cryogenic temperatures.

    • Thousands of particle images are collected and computationally processed to reconstruct a 3D density map of the complex.

    • An atomic model is then built into the density map.[18][19]

Visualizations

Logical Relationship of Nsp14 Functions

nsp14_function nsp14 SARS-CoV-2 Nsp14 exonuclease Exonuclease Domain (ExoN) (3'-to-5' Proofreading) nsp14->exonuclease methyltransferase N7-Methyltransferase Domain (N7-MTase) (RNA Capping) nsp14->methyltransferase viral_replication High-Fidelity Viral Replication exonuclease->viral_replication Ensures immune_evasion Evasion of Host Innate Immunity methyltransferase->immune_evasion Enables nsp10 Nsp10 (Cofactor) nsp10->exonuclease Activates

Caption: Functional domains of SARS-CoV-2 Nsp14 and their roles.

Experimental Workflow for Nsp14 Inhibitor Screening

inhibitor_screening_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_preclinical Preclinical Development compound_library Compound Library ht_assay High-Throughput Enzymatic Assay (e.g., HTRF) compound_library->ht_assay hits Primary Hits ht_assay->hits ic50 IC50 Determination (Radiometric Assay) hits->ic50 selectivity Selectivity Profiling (vs. Human MTases) ic50->selectivity structural Structural Studies (X-ray/Cryo-EM) selectivity->structural cell_based Cell-based Antiviral Assays structural->cell_based animal_models In vivo Efficacy (Animal Models) cell_based->animal_models

Caption: A generalized workflow for the discovery and development of Nsp14 inhibitors.

Signaling Pathway of Nsp14-Mediated Immune Evasion

immune_evasion_pathway viral_rna Viral Genomic RNA nsp14_mtase Nsp14 N7-MTase viral_rna->nsp14_mtase Substrate capped_rna 5' Capped Viral RNA (Cap-0 Structure) nsp14_mtase->capped_rna Catalyzes ribosome Host Ribosome capped_rna->ribosome rigi RIG-I-like Receptors (Host Sensors) capped_rna->rigi Evades Detection By translation Efficient Viral Protein Translation ribosome->translation innate_immune Innate Immune Response (e.g., Interferon Production) rigi->innate_immune Triggers inhibitor Nsp14 Inhibitor (e.g., IN-2) inhibitor->nsp14_mtase Blocks

Caption: The role of Nsp14 N7-MTase in viral translation and immune evasion.

References

Host Cell Factors Interacting with SARS-CoV-2 Nsp14: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the etiological agent of COVID-19, manipulates host cellular machinery to facilitate its replication and evade the host immune response. A key player in this process is the non-structural protein 14 (Nsp14), a bifunctional enzyme with an N-terminal 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal N7-methyltransferase (N7-MTase) domain. These activities are crucial for high-fidelity viral RNA replication and capping of viral mRNAs to mimic host transcripts and evade innate immune sensing. Beyond its enzymatic functions, Nsp14 engages in a complex network of interactions with host cell factors, leading to the modulation of critical cellular pathways. Understanding these interactions is paramount for elucidating the molecular mechanisms of SARS-CoV-2 pathogenesis and for the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the known host cell factors that interact with SARS-CoV-2 Nsp14, the functional consequences of these interactions, and detailed protocols for their investigation.

Host Cell Interacting Partners of SARS-CoV-2 Nsp14

Several host proteins have been identified as interacting partners of SARS-CoV-2 Nsp14 through various proteomics-based approaches. These interactions are pivotal in mediating the downstream effects of Nsp14 on host cell signaling and function. The primary interacting partners identified to date include Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), Sirtuin 1 (SIRT1), Sirtuin 5 (SIRT5), and Toll-interacting protein (Tollip).

Quantitative Data on Nsp14-Host Protein Interactions

The following table summarizes the available quantitative and qualitative data on the interactions between SARS-CoV-2 Nsp14 and its known host cell partners. It is important to note that while some interactions have been confirmed, precise binding affinities are not always available in the current literature.

Viral ProteinHost Interacting ProteinMethod of IdentificationBinding Affinity (Kd)Functional Consequence
SARS-CoV-2 Nsp14IMPDH2Co-immunoprecipitation, Affinity Purification-Mass SpectrometryLow micromolar range[1]Activation of NF-κB signaling, increased IL-6 and IL-8 expression.[2][3][4][5]
SARS-CoV-2 Nsp14SIRT1Co-immunoprecipitationNot yet quantifiedInhibition of SIRT1 deacetylase activity, leading to impaired NRF2/HMOX1 antioxidant response.[6][7]
SARS-CoV-2 Nsp14SIRT5Co-immunoprecipitation, Affinity Purification-Mass SpectrometryNot yet quantifiedProviral effect; interaction is dependent on SIRT5's catalytic activity.[8][9][10]
SARS-CoV-2 Nsp14TollipCo-immunoprecipitationNot yet quantifiedTollip antagonizes Nsp14-mediated NF-κB activation.[7][11][12]

Signaling Pathways Modulated by Nsp14 Interactions

The interaction of SARS-CoV-2 Nsp14 with host factors triggers the dysregulation of several key signaling pathways, contributing to the viral life cycle and pathogenesis.

Nsp14-IMPDH2 Interaction and Activation of NF-κB and MAPK Pathways

The interaction between Nsp14 and IMPDH2 is a critical event that leads to the activation of the pro-inflammatory NF-κB signaling pathway.[3][5] This activation results in the nuclear translocation of the p65 subunit of NF-κB and subsequent upregulation of pro-inflammatory cytokines such as IL-6 and IL-8.[8] This inflammatory response is thought to contribute to the cytokine storm observed in severe COVID-19 cases. Additionally, Nsp14 has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK, p38, and JNK.[11]

Nsp14_NFkB_MAPK_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_nucleus Nsp14 Nsp14 IMPDH2 IMPDH2 Nsp14->IMPDH2 interacts MAPKKK MAPKKK Nsp14->MAPKKK activates IKK IKK complex IMPDH2->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB_n NF-κB Gene Gene Expression NFkB_n->Gene AP1_n AP-1 AP1_n->Gene Gene->Cytokines upregulates Nsp14_SIRT1_NRF2_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_nucleus Nsp14 Nsp14 SIRT1 SIRT1 Nsp14->SIRT1 inhibits NRF2 NRF2 SIRT1->NRF2 deacetylates (activates) Nucleus Nucleus NRF2->Nucleus translocates Keap1 Keap1 Keap1->NRF2 sequesters ARE Antioxidant Response Element (ARE) HMOX1 HMOX1 Expression ARE->HMOX1 induces NRF2_n NRF2 NRF2_n->ARE binds CoIP_Workflow start Start: Transfected Cells (expressing tagged Nsp14 and host protein) lysis 1. Cell Lysis (non-denaturing buffer) start->lysis preclear 2. Pre-clearing Lysate (with control beads) lysis->preclear incubation 3. Incubation with Antibody (anti-tag or anti-Nsp14) preclear->incubation capture 4. Immunocomplex Capture (Protein A/G beads) incubation->capture wash 5. Washing (remove non-specific binding) capture->wash elution 6. Elution of Proteins wash->elution analysis 7. Analysis by Western Blot (probe for Nsp14 and host protein) elution->analysis end End: Confirmation of Interaction analysis->end

References

Potent Inhibition of SARS-CoV-2 Viral RNA Capping by nsp14-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, Texas – November 8, 2025 – A comprehensive technical guide released today details the potent inhibitory effects of the compound nsp14-IN-2 on the SARS-CoV-2 non-structural protein 14 (nsp14), a critical enzyme involved in viral RNA capping. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the inhibitor's mechanism of action, quantitative efficacy, and the experimental protocols for its evaluation.

The viral RNA cap is essential for the lifecycle of coronaviruses, protecting the viral genome from degradation, enabling protein translation, and allowing the virus to evade the host's innate immune system. The nsp14 protein facilitates a crucial step in this process, the N7-methylation of the guanosine cap. The inhibition of this enzymatic activity is a promising strategy for the development of novel antiviral therapeutics.

nsp14-IN-2 has emerged as a highly potent inhibitor of the nsp14 methyltransferase. This guide summarizes the key findings related to this compound, including its biochemical and antiviral activities.

Quantitative Data Summary

The inhibitory potency of nsp14-IN-2 and related compounds against the SARS-CoV-2 nsp14 methyltransferase has been determined through rigorous biochemical assays. Furthermore, its antiviral efficacy has been evaluated in cell-based models of SARS-CoV-2 infection. The following table summarizes the key quantitative data.

CompoundTargetIC50 (µM)EC50 (µM)Cell LineCytotoxicity (CC50 in µM)Reference
nsp14-IN-2 SARS-CoV-2 nsp14 MTase0.0930.72A549-ACE2/TMPRSS2> 100[1]
Compound 7 SARS-CoV-2 nsp14 MTase0.9---[1]
HK370 SARS-CoV-2 nsp14 MTase0.03112Calu-3> 50

Mechanism of Action: Inhibition of Viral RNA Capping

The SARS-CoV-2 nsp14 protein is a bifunctional enzyme possessing both a 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal N7-methyltransferase (N7-MTase) domain. The N7-MTase activity is responsible for transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the N7 position of the guanine cap of the viral RNA, forming the cap-0 structure. This is a critical step for the subsequent 2'-O-methylation by nsp16, leading to the mature cap-1 structure that mimics host mRNA.

nsp14-IN-2 acts as a potent inhibitor of the N7-MTase activity of nsp14. By blocking this enzymatic step, it prevents the formation of a functional viral RNA cap. The absence of a proper cap structure on the viral RNA leads to its degradation by host cellular enzymes and prevents its efficient translation into viral proteins, thereby halting viral replication.

Viral_RNA_Capping_Inhibition cluster_virus Viral RNA Processing cluster_inhibition Inhibitory Action Nascent_RNA Nascent Viral RNA (5'-pppG) GpppA_RNA Capped RNA (GpppA) Nascent_RNA->GpppA_RNA Guanylyltransferase (nsp12) Cap0 Cap-0 (m7GpppA) GpppA_RNA->Cap0 N7-Methyltransferase (nsp14) Cap1 Mature Capped RNA (Cap-1) Cap0->Cap1 2'-O-Methyltransferase (nsp16) Translation Translation Cap1->Translation Proceeds to Viral Protein Synthesis nsp14_IN_2 nsp14-IN-2 nsp14_enzyme nsp14 MTase nsp14_IN_2->nsp14_enzyme Inhibits Nsp14_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - nsp14 enzyme - GpppA-RNA substrate - SAM - Assay buffer - Test compounds start->prepare_reagents plate_setup Set up 384-well plate: - Add assay buffer - Add serially diluted compounds prepare_reagents->plate_setup add_enzyme Add nsp14 enzyme to wells plate_setup->add_enzyme pre_incubation Pre-incubate at room temperature add_enzyme->pre_incubation initiate_reaction Initiate reaction by adding GpppA-RNA and SAM pre_incubation->initiate_reaction reaction_incubation Incubate at 30°C initiate_reaction->reaction_incubation stop_reaction Stop reaction and add detection reagent reaction_incubation->stop_reaction read_plate Measure signal (e.g., fluorescence) stop_reaction->read_plate data_analysis Analyze data: - Calculate % inhibition - Determine IC50 read_plate->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of SARS-CoV-2 nsp14 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of inhibitors targeting the non-structural protein 14 (nsp14) of SARS-CoV-2. Nsp14 is a critical bifunctional enzyme for viral replication, possessing both a 3'-to-5' exoribonuclease (ExoN) activity, crucial for proofreading and maintaining genome integrity, and a (guanine-N7)-methyltransferase (N7-MTase) activity, essential for viral mRNA capping.[1][2][3] Both enzymatic functions are vital for the viral life cycle, making nsp14 an attractive target for antiviral drug development.[4][5][6]

The interaction of nsp14 with its cofactor, nsp10, is known to significantly enhance its exoribonuclease activity.[2][3][7] Therefore, assays targeting the nsp14-nsp10 complex are physiologically relevant for identifying potent inhibitors.

I. High-Throughput Screening Assays for nsp14 N7-Methyltransferase (MTase) Activity

Several HTS methodologies have been developed to identify inhibitors of the nsp14 MTase activity. These assays typically monitor the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction where S-adenosyl-L-methionine (SAM) serves as the methyl donor.[8][9]

Bioluminescent MTase-Glo™ Assay

The MTase-Glo™ assay is a robust, homogeneous, and high-throughput method for measuring the activity of methyltransferases. It quantifies the amount of SAH produced in the enzymatic reaction.

Experimental Protocol: MTase-Glo™ Assay [10][11]

  • Reaction Setup:

    • Prepare a reaction mixture in a 384-well plate containing:

      • 1X MTase reaction buffer.

      • SARS-CoV-2 nsp14 enzyme (e.g., 1 ng per reaction).

      • RNA substrate (e.g., capped or uncapped RNA oligos at 25-50 µM).

      • SAM (e.g., 5-50 µM).

      • Test compounds at desired concentrations (with DMSO as a vehicle control, typically at a final concentration of 0.4%).

    • The total reaction volume is typically 5 µL.

  • Incubation:

    • Incubate the reaction plate at 37°C for 90 minutes.[10]

  • Detection:

    • Following incubation, add the MTase-Glo™ reagent according to the manufacturer's instructions.

    • Allow the reaction to proceed for the recommended time to convert SAH to a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of SAH produced and thus to the MTase activity.

    • Calculate the percent inhibition for each compound relative to the DMSO control.

    • Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.

Fluorescence Polarization (FP)-Based Assay

This universal assay format is suitable for any SAM-dependent methyltransferase and relies on a fluorescent SAM analog, FL-NAH.[9][12] The binding of the larger enzyme to the small fluorescent probe results in a high FP signal. Inhibition of this binding by a small molecule that competes for the SAM-binding pocket leads to a decrease in the FP signal.

Experimental Protocol: FP-Based HTS Assay [9][12]

  • Assay Preparation:

    • In a 96-well or 384-well plate, add the test compounds from a compound library (e.g., NCI diversity set VI) at a final concentration of 15 µM.[9][12]

    • Include DMSO as a negative control and SAH (e.g., 25 µM) as a positive control for inhibition.[9][12]

  • Reaction Mixture:

    • Add the SARS-CoV-2 nsp14 MTase and the fluorescent SAM analog (FL-NAH) to each well.

  • Incubation:

    • Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Assess the quality of the HTS assay by calculating the Z'-factor, signal-to-background (S/B) ratio, and coefficient of variation (CV). A Z'-factor greater than 0.5 indicates a robust assay.[9][12][13]

    • Identify hit compounds that cause a significant decrease in the FP signal.

    • Confirm hits and determine IC50 values through dose-response experiments.

RapidFire Mass Spectrometry Assay

This label-free, high-throughput method directly measures the enzymatic conversion of a substrate to its product.[1][14]

Experimental Protocol: RapidFire Mass Spectrometry [1]

  • Reaction Components:

    • SARS-CoV-2 nsp14 enzyme.

    • Substrate: GpppA RNA cap analog.

    • Co-substrate: SAM.

    • Assay buffer.

  • Screening:

    • Perform enzymatic reactions in a 384-well plate with test compounds.

    • Screen a library of compounds (e.g., 1771 FDA-approved drugs).[1]

  • Detection and Analysis:

    • Quench the reactions.

    • Use the RapidFire high-throughput mass spectrometry system to directly quantify the substrate and product.

    • Identify inhibitors by a decrease in product formation.

    • Validate hits and determine their potency. Nitazoxanide was identified as a selective inhibitor of the nsp14 MTase activity using this method.[1]

II. High-Throughput Screening Assays for nsp14 Exoribonuclease (ExoN) Activity

The proofreading ExoN activity of nsp14 is essential for viral replication fidelity. HTS assays for ExoN inhibitors often utilize fluorescently labeled RNA substrates.

Fluorescence-Based Kinetic Nuclease Assay

This assay measures the increase in fluorescence upon the cleavage of a quenched fluorescent RNA substrate by the nsp14/nsp10 complex.[5]

Experimental Protocol: Fluorescence-Based Nuclease Assay [5]

  • Reaction Setup:

    • Prepare a reaction mixture in a suitable microplate containing:

      • Nsp14/nsp10 complex (e.g., 5 nM of an nsp10-14 fusion protein).[5]

      • Fluorescently labeled double-stranded RNA (dsRNA) substrate (e.g., 180 nM Cy3-dsRNA).[5]

      • Assay buffer.

      • Test compounds at various concentrations.

  • Measurement:

    • Monitor the increase in Cy3 fluorescence over time (e.g., for 1 hour) using a fluorescence plate reader.[5] The cleavage of the substrate separates the fluorophore from a quencher, leading to an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of reaction from the kinetic data.

    • Determine the percent inhibition for each compound.

    • Identify hits and perform dose-response studies to calculate IC50 values. Patulin and aurintricarboxylic acid (ATA) were identified as inhibitors using this method.[5]

SAMDI Mass Spectrometry Assay

Self-Assembled Monolayers for Desorption and Ionization (SAMDI) mass spectrometry provides a label-free HTS platform for monitoring nsp14 ExoN activity.[15]

Experimental Protocol: SAMDI-MS Assay [15]

  • Substrate Preparation:

    • Utilize an RNA substrate that can be captured on the SAMDI chip.

  • Enzymatic Reaction:

    • Incubate the SARS-CoV-2 nsp14/nsp10 complex with the RNA substrate and test compounds in a microplate.

  • SAMDI Analysis:

    • Spot the reaction mixture onto the SAMDI chip.

    • Wash to remove unbound components.

    • Analyze the chip using MALDI mass spectrometry to detect the uncleaved substrate.

  • Data Interpretation:

    • Inhibition of ExoN activity results in a higher signal for the full-length RNA substrate.

    • This assay has been shown to be robust with a Z' factor > 0.8 and a signal-to-background ratio > 200.[15]

    • Screen compound libraries (e.g., 10,240 small molecules) to identify candidate inhibitors.[15]

III. Data Presentation

Quantitative data from HTS campaigns should be summarized in clear, structured tables for easy comparison of inhibitor potency and assay performance.

Table 1: Example Data Summary for nsp14 MTase Inhibitors

Compound IDHTS Assay TypeIC50 (µM)Max Inhibition (%)Z'-factor
NitazoxanideRapidFire MSModest ActivityN/AN/A
NSC 111552FP-BasedLow micromolar>90%0.8
NSC 288387FP-BasedLow micromolar>90%0.8
Compound XMTase-Glo™5.298%0.75
Compound YMTase-Glo™12.895%0.75

Table 2: Example Data Summary for nsp14 ExoN Inhibitors

Compound IDHTS Assay TypeIC50 (µM)Max Inhibition (%)Z'-factor
PatulinFluorescence-based~10>95%N/A
ATAFluorescence-based~5>95%N/A
Compound ZSAMDI-MS2.599%>0.8

IV. Visualizations

Diagrams illustrating key pathways and experimental workflows are essential for clear communication of the screening process.

HTS_Workflow_for_nsp14_Inhibitors cluster_primary_screen Primary High-Throughput Screen cluster_hit_validation Hit Confirmation and Validation cluster_lead_optimization Lead Optimization compound_library Small Molecule Library (e.g., 10,000+ compounds) single_concentration Single High Concentration Screen compound_library->single_concentration primary_assay Primary HTS Assay (e.g., MTase-Glo™, FP, Fluorescence) initial_hits Initial Hits primary_assay->initial_hits single_concentration->primary_assay dose_response Dose-Response Assay (IC50 Determination) initial_hits->dose_response counterscreen Counterscreens (Assay Interference, Selectivity) dose_response->counterscreen confirmed_hits Confirmed Hits counterscreen->confirmed_hits cell_based_assays Cell-Based Antiviral Assays (e.g., SARS-CoV-2 replication) confirmed_hits->cell_based_assays sar Structure-Activity Relationship (SAR) cell_based_assays->sar

Caption: A generalized workflow for high-throughput screening of SARS-CoV-2 nsp14 inhibitors.

nsp14_Enzymatic_Activities cluster_mtase N7-Methyltransferase (MTase) Activity cluster_exon Exoribonuclease (ExoN) Activity nsp14 SARS-CoV-2 nsp14 m7GpppN_RNA m7GpppN-RNA (Capped RNA) nsp14->m7GpppN_RNA SAH SAH nsp14->SAH cleaved_RNA Cleaved RNA (Proofreading) nsp14->cleaved_RNA GpppN_RNA GpppN-RNA (Uncapped RNA) GpppN_RNA->nsp14 SAM SAM SAM->nsp14 nsp10 nsp10 (Cofactor) nsp10->nsp14 enhances mismatched_RNA Mismatched dsRNA mismatched_RNA->nsp14

Caption: Dual enzymatic functions of SARS-CoV-2 nsp14 targeted by inhibitors.

References

Application Notes and Protocols for Radiometric Methyltransferase Assay of SARS-CoV-2 Nsp14 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 non-structural protein 14 (nsp14) is a crucial bifunctional enzyme essential for viral replication and transcription. It possesses a C-terminal domain with (guanine-N7)-methyltransferase (N7-MTase) activity and an N-terminal exoribonuclease (ExoN) domain. The N7-MTase activity of nsp14 is responsible for methylating the 5' RNA cap structure of viral mRNAs, a critical step for evading the host immune system and ensuring efficient translation of viral proteins. This makes the Nsp14 MTase a prime target for the development of antiviral therapeutics.

Radiometric assays provide a highly sensitive and direct method for measuring the enzymatic activity of methyltransferases like nsp14. These assays typically utilize a tritiated methyl donor, S-adenosyl-L-methionine ([³H]-SAM), and monitor the transfer of the radiolabeled methyl group to a specific substrate, such as a cap analog or a short RNA molecule. This document provides detailed application notes and protocols for performing a radiometric methyltransferase assay to determine the activity of SARS-CoV-2 nsp14.

Principle of the Assay

The radiometric nsp14 methyltransferase assay is based on the enzymatic transfer of a tritiated methyl group from [³H]-SAM to a guanine-containing substrate. The substrate can be GTP, dGTP, cap analogs like GpppG and GpppA, or a synthetic RNA oligonucleotide with a 5' guanosine cap. The reaction is depicted in the following enzymatic reaction diagram.

Enzymatic_Reaction nsp14 nsp14 (Enzyme) m7GpppN_RNA [³H]m⁷GpppN-RNA (Radiolabeled Product) 3H_SAM [³H]S-adenosylmethionine (Methyl Donor) 3H_SAM->m7GpppN_RNA + GpppN_RNA GpppN-RNA (Methyl Acceptor) GpppN_RNA->m7GpppN_RNA + SAH S-adenosylhomocysteine (Byproduct) m7GpppN_RNA->SAH

Caption: Nsp14 enzymatic methylation reaction.

The amount of radiolabeled product formed is directly proportional to the nsp14 MTase activity. Various methods can be used to separate the radiolabeled product from the unreacted [³H]-SAM, such as filter binding assays or scintillation proximity assays (SPA).

Experimental Protocols

Materials and Reagents
  • Purified recombinant SARS-CoV-2 nsp14 enzyme.

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM).

  • Non-radiolabeled S-adenosyl-L-methionine (SAM).

  • RNA substrate (e.g., GpppA-RNA, GpppG-RNA, or a biotinylated synthetic RNA like 5'-GpppACCCCCCCCC-Biotin-3').

  • Reaction Buffer: 20 mM Tris-HCl pH 7.5, 250 µM MgCl₂, 5 mM DTT, 0.01% Triton X-100.

  • Stop Solution: 7.5 M Guanidinium Chloride.

  • For Filter Binding Assay: DE81 filter paper, wash buffers (e.g., ammonium carbonate or phosphate buffer), scintillation cocktail.

  • For Scintillation Proximity Assay (SPA): Streptavidin-coated SPA plates (e.g., FlashPlate), 20 mM Tris-HCl pH 8.0.

  • Microplate reader capable of detecting radioactivity (e.g., TopCount).

Assay Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection (SPA Method) cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: - Nsp14 Enzyme - [³H]-SAM - RNA Substrate - Reaction Buffer reaction_setup Set up reaction mixture: - Nsp14 - RNA Substrate - Test Compound/DMSO prep_reagents->reaction_setup prep_compounds Prepare Test Compounds (e.g., Inhibitors in DMSO) prep_compounds->reaction_setup reaction_start Initiate reaction by adding [³H]-SAM reaction_setup->reaction_start incubation Incubate at Room Temperature (e.g., 20-30 minutes) reaction_start->incubation reaction_stop Stop reaction with Guanidinium Chloride incubation->reaction_stop transfer Transfer mixture to Streptavidin-coated SPA plate reaction_stop->transfer binding Incubate for binding (e.g., 3 hours) transfer->binding read Read plate using a scintillation counter (CPM) binding->read calculate Calculate % Inhibition and determine IC₅₀ values read->calculate

Caption: Radiometric nsp14 MTase assay workflow.

Detailed Protocol for Scintillation Proximity Assay (SPA)

This protocol is adapted from a method used for high-throughput screening of nsp14 inhibitors.

  • Compound Preparation : Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should be kept consistent, typically around 1-2%.

  • Reaction Setup :

    • In a 384-well plate, add the test compound or DMSO (for control wells).

    • Add the reaction mixture containing 1.5 nM nsp14 and 50 nM biotinylated RNA substrate in the reaction buffer.

    • The total volume at this stage is typically 10 µL.

  • Initiation of Reaction :

    • Start the enzymatic reaction by adding 10 µL of 250 nM [³H]-SAM in the reaction buffer.

    • The final reaction volume is 20 µL.

  • Incubation :

    • Incubate the reaction plate at room temperature for 20 minutes. The reaction time should be within the linear range of the enzyme activity.

  • Stopping the Reaction :

    • Stop the reaction by adding 20 µL of 7.5 M guanidinium chloride.

  • Detection :

    • Transfer the entire 40 µL of the stopped reaction mixture to a 384-well streptavidin-coated SPA plate.

    • Add 20 µL of 20 mM Tris-HCl, pH 8.0.

    • Seal the plate and incubate at room temperature for 3 hours to allow the biotinylated RNA to bind to the streptavidin-coated plate.

    • Measure the radioactivity in counts per minute (CPM) using a suitable microplate scintillation counter.

  • Data Analysis :

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 x (1 - [(CPM of sample - CPM of background) / (CPM of no-inhibitor control - CPM of background)])

    • IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.

Data Presentation

Table 1: Kinetic Parameters of SARS-CoV-2 nsp14 Methyltransferase
SubstrateKₘ (µM)kcat (min⁻¹)Reference
RNA0.05 ± 0.011.5 ± 0.03
SAM0.25 ± 0.031.6 ± 0.03
Table 2: IC₅₀ Values of Selected Inhibitors against SARS-CoV-2 nsp14 MTase
InhibitorIC₅₀ (µM)Assay TypeReference
Sinefungin0.019 ± 0.01Radiometric SPA
SS1480.070 ± 0.006Radiometric SPA
DS04641.1 ± 0.2Radiometric SPA
Nitazoxanide1.3 ± 0.1RapidFire Mass Spectrometry

Signaling Pathway and Logical Relationships

The activity of nsp14 is part of the larger process of viral RNA capping, which is essential for viral replication and evasion of the host immune system.

RNA_Capping_Pathway cluster_capping Viral RNA Capping Pathway cluster_enzymes Enzymes nascent_rna 5'-ppp-RNA (Nascent Viral RNA) dephosphorylated_rna 5'-pp-RNA nascent_rna->dephosphorylated_rna nsp13 capped_rna_gppp 5'-Gppp-RNA (Cap-0 Precursor) dephosphorylated_rna->capped_rna_gppp GTase capped_rna_m7gppp 5'-m⁷Gppp-RNA (Cap-0) capped_rna_gppp->capped_rna_m7gppp nsp14 capped_rna_m7gpppm 5'-m⁷Gppp-Nm-RNA (Cap-1) capped_rna_m7gppp->capped_rna_m7gpppm nsp16/nsp10 evasion Immune Evasion & Efficient Translation capped_rna_m7gpppm->evasion nsp13 nsp13 (RNA Triphosphatase) gtase Guanylyltransferase (GTase) nsp14 nsp14 (N7-MTase) nsp16_10 nsp16/nsp10 (2'-O-MTase)

Caption: SARS-CoV-2 RNA capping pathway.

Conclusion

The radiometric methyltransferase assay is a robust and sensitive method for characterizing the enzymatic activity of SARS-CoV-2 nsp14 and for screening potential inhibitors. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to establish and utilize this assay in their efforts to combat COVID-19 and other coronavirus-related diseases. The high-throughput adaptability of the SPA-based method makes it particularly suitable for large-scale screening campaigns.

Application Note: High-Throughput Screening of SARS-CoV-2 nsp14 Methyltransferase Inhibitors using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) continues to pose a significant global health threat. The viral non-structural protein 14 (nsp14) is a critical enzyme for viral replication and pathogenesis[1]. It possesses two distinct enzymatic functions: a 3'-to-5' exoribonuclease (ExoN) activity and an N7-methyltransferase (N7-MTase) activity[2]. The N7-MTase function is responsible for methylating the 5' RNA cap of viral mRNAs, a crucial step for RNA stability, efficient translation, and evasion of the host's innate immune system[2][3]. The essential nature of this activity makes the nsp14 N7-MTase an attractive target for the development of novel antiviral therapeutics[3][4].

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly robust and sensitive assay technology ideal for high-throughput screening (HTS)[5][6]. This application note provides a detailed protocol for an HTRF-based assay to identify and characterize inhibitors of SARS-CoV-2 nsp14 N7-MTase activity. The assay quantifies the enzymatic production of S-adenosyl-L-homocysteine (SAH), a universal by-product of S-adenosyl-L-methionine (SAM)-dependent methyltransferases[7].

HTRF Assay Principle for nsp14 N7-MTase

The assay operates on the principle of competitive immuno-detection of SAH. The nsp14 enzyme utilizes SAM as a methyl donor to methylate its substrate (e.g., GpppA cap analog), producing SAH[7][8]. The amount of SAH produced is directly proportional to the enzyme's activity.

The detection system employs two key components: an anti-SAH antibody labeled with a Terbium (Tb) or Europium (Eu) cryptate (the FRET donor) and an SAH analog chemically coupled to the d2 fluorophore (the FRET acceptor)[8][9][10].

  • Low nsp14 Activity (Inhibition): In the presence of an inhibitor, or in a negative control well, minimal SAH is produced. The anti-SAH-cryptate antibody binds to the SAH-d2 acceptor, bringing the donor and acceptor into close proximity. Excitation of the cryptate donor results in a high Fluorescence Resonance Energy Transfer (FRET) signal at 665 nm[11].

  • High nsp14 Activity (No Inhibition): When nsp14 is active, it generates SAH. This enzymatically produced SAH competes with the SAH-d2 acceptor for binding to the anti-SAH-cryptate antibody. This competition separates the donor and acceptor, leading to a decrease in the FRET signal[7][11].

Therefore, the HTRF signal is inversely proportional to the nsp14 N7-MTase activity.

HTRF_Principle cluster_0 High nsp14 Activity (Low FRET Signal) cluster_1 Low nsp14 Activity (High FRET Signal) Enzyme nsp14 Product SAH Enzyme->Product Methylation SAM SAM SAM->Product Methylation Substrate GpppA Substrate->Product Methylation Ab_Donor_1 Anti-SAH Antibody-Cryptate (Donor) Product->Ab_Donor_1 Binds SAH_d2_1 SAH-d2 (Acceptor) Ab_Donor_1->SAH_d2_1 Binding Blocked note_low Enzymatically produced SAH outcompetes SAH-d2. Donor and Acceptor are separated. Inhibitor Inhibitor Enzyme_inh nsp14 Inhibitor->Enzyme_inh Ab_Donor_2 Anti-SAH Antibody-Cryptate (Donor) SAH_d2_2 SAH-d2 (Acceptor) Ab_Donor_2->SAH_d2_2 Binding Occurs FRET FRET Signal SAH_d2_2->FRET Emits 665nm note_high Inhibition prevents SAH production. Donor binds Acceptor, enabling FRET.

Caption: Principle of the competitive HTRF assay for nsp14 activity.

Materials and Methods

3.1. Equipment

  • HTRF-compatible microplate reader (e.g., PHERAstar FS) capable of dual-wavelength detection at 665 nm and 620 nm[4][12].

  • Acoustic liquid handler (e.g., Echo) or multichannel pipettes for low-volume dispensing[11].

  • Low-volume, white, 384-well or 1536-well microplates[11][13].

3.2. Reagents

  • Enzyme: Recombinant SARS-CoV-2 nsp14 protein.

  • Substrate: GpppA cap analog[14].

  • Methyl Donor: S-adenosyl-L-methionine (SAM)[9].

  • Positive Control: Sinefungin or S-adenosyl-L-homocysteine (SAH)[4].

  • Negative Control: DMSO.

  • Assay Buffer: e.g., 40 mM Tris-HCl pH 8.3, 100 mM NaCl, 1 mM DTT, 2 mM MgCl₂, 0.01% Tween-20[13].

  • Detection Kit: EPIgeneous™ Methyltransferase Assay Kit (Cisbio) or equivalent, containing:

    • Anti-SAH antibody conjugated to Lumi4-Tb or Eu-Cryptate[13].

    • SAH labeled with d2 acceptor[13].

    • Detection Buffer[13].

Experimental Protocol

The following protocol is a general guideline and should be optimized for specific experimental conditions. This protocol is adapted for a 384-well plate format with a final reaction volume of 10 µL[13].

HTRF_Workflow start Start prep 1. Prepare Reagents (Enzyme, Substrate, SAM, Compounds, Controls) start->prep dispense 2. Dispense Compounds & Controls (e.g., 400 nL) into assay plate prep->dispense add_enzyme 3. Add nsp14 Enzyme (e.g., 4 µL) dispense->add_enzyme add_sub 4. Initiate Reaction Add SAM/GpppA Mix (e.g., 2 µL) add_enzyme->add_sub incubate_rxn 5. Incubate (e.g., 20-60 min at 30°C) add_sub->incubate_rxn stop_rxn 6. Stop Reaction & Add Detection Reagents (e.g., 4 µL) incubate_rxn->stop_rxn incubate_det 7. Incubate for Detection (e.g., 10-60 min at RT) stop_rxn->incubate_det read 8. Read Plate (665nm / 620nm) incubate_det->read end End read->end

Caption: Experimental workflow for the nsp14 HTRF inhibitor assay.

Step-by-Step Procedure:

  • Compound Plating: Dispense test compounds, positive control (Sinefungin), and negative control (DMSO) into a 384-well assay plate. The final DMSO concentration should be kept constant, typically ≤1%[4].

  • Enzyme Addition: Add 4 µL of nsp14 enzyme diluted in assay buffer to each well[13].

  • Reaction Initiation: To start the enzymatic reaction, add 2 µL of a solution containing SAM and the GpppA substrate[13].

  • Enzymatic Incubation: Incubate the plate for 20-60 minutes at 30°C[4][7]. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Reaction Termination and Detection: Stop the reaction by adding 2 µL of detection buffer[13]. Subsequently, add 4 µL of the premixed HTRF detection reagents (Anti-SAH-Cryptate and SAH-d2)[13].

  • Detection Incubation: Incubate the plate for 10-60 minutes at room temperature, protected from light, to allow the detection antibody-antigen reaction to reach equilibrium[13].

  • Signal Reading: Read the plate on an HTRF-compatible reader. Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after a 60 µs delay.

Data Analysis

  • Calculate HTRF Ratio: For each well, calculate the HTRF ratio using the following formula:

    • HTRF Ratio = (Emission_665nm / Emission_620nm) x 10⁴

  • Calculate Percentage Inhibition: Normalize the data using the high and low controls.

    • Signal_High = Average HTRF Ratio of positive control (e.g., Sinefungin).

    • Signal_Low = Average HTRF Ratio of negative control (e.g., DMSO).

    • % Inhibition = ((HTRF Ratio_Compound - Signal_Low) / (Signal_High - Signal_Low)) x 100

  • Determine IC₅₀ Values: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Assess Assay Quality: Calculate the Z'-factor and Signal-to-Background (S/B) ratio to evaluate assay robustness for HTS[15][16].

    • Z'-factor = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|[16]

    • S/B = μ_pos / μ_neg[16]

    • An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5[16].

Expected Results and Performance

The following tables summarize typical parameters and performance metrics gathered from published studies.

Table 1: Typical HTRF Assay Parameters for nsp14

Parameter Concentration / Condition Reference
nsp14 Enzyme 5 - 100 nM [4][9]
SAM 1 - 2 µM [4][7][9]
GpppA Substrate 8 µM - 0.11 mM [4][7]
Enzymatic Incubation 20 minutes at 30°C [4]
Positive Control Sinefungin [4][7]

| Final DMSO | ≤ 5% |[4] |

Table 2: Representative Assay Performance Metrics

Metric Value Reference
Z'-factor 0.69 [4]
0.78 [17]
Signal-to-Background 10.45 [17]
Sinefungin IC₅₀ 110 nM [4]
NSC 111552 IC₅₀ 2.2 µM [10]

| NSC 288387 IC₅₀ | 2.2 µM |[10] |

Conclusion

The HTRF-based assay for SARS-CoV-2 nsp14 N7-methyltransferase provides a robust, sensitive, and high-throughput compatible method for identifying and characterizing novel viral inhibitors. Its homogeneous "mix-and-read" format minimizes handling steps, making it an invaluable tool in the drug discovery pipeline to combat COVID-19 and future coronavirus outbreaks.

References

Measuring IC50 Values of nsp14 Inhibitors in Biochemical Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 non-structural protein 14 (nsp14) is a crucial bifunctional enzyme essential for viral replication and immune evasion, making it a prime target for antiviral drug development. Nsp14 possesses a 3'-to-5' exoribonuclease (ExoN) activity, which is involved in proofreading during viral RNA synthesis, and an N7-methyltransferase (N7-MTase) activity, responsible for capping the 5' end of viral RNAs to ensure their stability and translation. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of potential nsp14 inhibitors, such as the hypothetical compound "nsp14-IN-2," using established biochemical assays.

Nsp14 Signaling and Functional Workflow

The dual enzymatic activities of nsp14 are critical for the lifecycle of coronaviruses. The ExoN activity, enhanced by its cofactor nsp10, ensures the fidelity of RNA replication by removing mismatched nucleotides incorporated by the RNA-dependent RNA polymerase (RdRp). The N7-MTase activity transfers a methyl group from S-adenosylmethionine (SAM) to the N7 position of the guanine cap on viral mRNA. This cap structure is vital for protecting the viral RNA from degradation, facilitating translation by the host ribosome, and evading the host's innate immune response. Nsp14 has also been shown to interact with host proteins, such as IMPDH2, and can activate pro-inflammatory pathways like NF-κB signaling.

NSP14_Function Nsp14 Functional Workflow cluster_viral_rna Viral RNA Processing cluster_host_interaction Host Cell Interaction Viral RNA\nReplication (RdRp) Viral RNA Replication (RdRp) RNA with Mismatches RNA with Mismatches Viral RNA\nReplication (RdRp)->RNA with Mismatches nsp14-nsp10\n(ExoN Activity) nsp14-nsp10 (ExoN Activity) RNA with Mismatches->nsp14-nsp10\n(ExoN Activity) Proofreading Corrected RNA Corrected RNA nsp14-nsp10\n(ExoN Activity)->Corrected RNA GpppA-capped RNA GpppA-capped RNA Corrected RNA->GpppA-capped RNA Capping nsp14\n(N7-MTase Activity) nsp14 (N7-MTase Activity) GpppA-capped RNA->nsp14\n(N7-MTase Activity) Methylation m7GpppA-capped RNA\n(Cap-0) m7GpppA-capped RNA (Cap-0) nsp14\n(N7-MTase Activity)->m7GpppA-capped RNA\n(Cap-0) Evasion of\nInnate Immunity Evasion of Innate Immunity m7GpppA-capped RNA\n(Cap-0)->Evasion of\nInnate Immunity Efficient Viral\nProtein Translation Efficient Viral Protein Translation m7GpppA-capped RNA\n(Cap-0)->Efficient Viral\nProtein Translation nsp14 nsp14 IMPDH2 IMPDH2 nsp14->IMPDH2 interacts with NF-κB Signaling NF-κB Signaling IMPDH2->NF-κB Signaling activates Pro-inflammatory\nCytokine Production Pro-inflammatory Cytokine Production NF-κB Signaling->Pro-inflammatory\nCytokine Production nsp14-IN-2 nsp14-IN-2 nsp14-IN-2->nsp14-nsp10\n(ExoN Activity) inhibits nsp14-IN-2->nsp14\n(N7-MTase Activity) inhibits FRET_Assay_Workflow FRET-based ExoN Inhibition Assay Workflow start Start prep_inhibitor Prepare serial dilutions of nsp14-IN-2 in DMSO start->prep_inhibitor dispense_inhibitor Dispense inhibitor dilutions and controls into 384-well plate prep_inhibitor->dispense_inhibitor add_enzyme Add nsp14-nsp10 complex to each well dispense_inhibitor->add_enzyme incubate1 Incubate at room temperature for 15 minutes add_enzyme->incubate1 add_substrate Add FRET-labeled dsRNA substrate to initiate reaction incubate1->add_substrate incubate2 Incubate at 37°C for 60 minutes add_substrate->incubate2 read_plate Measure fluorescence intensity (Ex: 485 nm, Em: 520 nm) incubate2->read_plate analyze_data Plot % inhibition vs. inhibitor concentration and calculate IC50 read_plate->analyze_data end End analyze_data->end

Application Notes and Protocols: Efficacy of nsp14-IN-2 in Vero E6 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antiviral efficacy of the non-structural protein 14 (nsp14) inhibitor, nsp14-IN-2, using the Vero E6 cell line. The protocols outlined below cover cytotoxicity assessment, antiviral activity determination, and viral load quantification.

Introduction

The nsp14 protein of various coronaviruses is a crucial bifunctional enzyme possessing both 3'-to-5' exoribonuclease (ExoN) and guanine-N7-methyltransferase (N7-MTase) activities.[1][2][3][4] These functions are essential for viral RNA replication fidelity and capping of the viral RNA, which is critical for evading the host's innate immune response.[1][3][5] Inhibition of nsp14 is a promising therapeutic strategy against coronaviruses. Nsp14-IN-2 is a small molecule inhibitor designed to target this key viral enzyme. Vero E6 cells, a lineage of kidney epithelial cells from the African green monkey, are highly susceptible to infection by a wide range of viruses, including coronaviruses, making them a standard model for antiviral research.[6][7][8][9][10][11][12]

Data Presentation

The efficacy and toxicity of nsp14-IN-2 can be quantified and summarized for clear comparison. The following tables provide a template for presenting key experimental data.

Table 1: Cytotoxicity and Antiviral Activity of nsp14-IN-2 in Vero E6 Cells

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
nsp14-IN-2Data to be determinedData to be determinedData to be calculated
Remdesivir (Control)>10Data to be determinedData to be calculated

CC50 (50% cytotoxic concentration): The concentration of the compound that results in 50% cell death. A higher CC50 value indicates lower cytotoxicity. EC50 (50% effective concentration): The concentration of the compound that inhibits 50% of the viral replication or cytopathic effect. Selectivity Index (SI): A measure of the therapeutic window of a compound. A higher SI value is desirable.

Table 2: Inhibition of Viral Titer by nsp14-IN-2

TreatmentVirus Titer (PFU/mL or TCID50/mL)Fold Reduction
Vehicle ControlData to be determined-
nsp14-IN-2 (EC50)Data to be determinedData to be calculated
nsp14-IN-2 (10x EC50)Data to be determinedData to be calculated
Remdesivir (Control)Data to be determinedData to be calculated

PFU/mL (Plaque Forming Units per milliliter): A measure of the concentration of infectious virus particles. TCID50/mL (50% Tissue Culture Infectious Dose per milliliter): The viral dose that is expected to infect 50% of the cell cultures.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Maintenance

Vero E6 cells (ATCC CRL-1586) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[8][12][13]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of nsp14-IN-2 that is toxic to Vero E6 cells.

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[9][14]

  • Compound Treatment: Prepare serial dilutions of nsp14-IN-2 in DMEM. Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[15]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[16][17][18]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[17][18]

Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of nsp14-IN-2 to protect cells from virus-induced cell death.

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate as described for the cytotoxicity assay.

  • Infection and Treatment: Pre-treat the cells with serial dilutions of nsp14-IN-2 for 2 hours. Subsequently, infect the cells with the virus (e.g., SARS-CoV-2) at a multiplicity of infection (MOI) of 0.01.[19] Include a virus control (cells + virus), a cell control (cells only), and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C until the cytopathic effect (CPE) is observed in at least 80% of the virus control wells.[15]

  • CPE Visualization and Quantification: The CPE can be visually scored under a microscope. For a quantitative measure, a cell viability assay (e.g., MTT or Crystal Violet staining) can be performed as described above.[15]

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.

Viral Titer Reduction Assays

These assays quantify the reduction in infectious virus particles produced in the presence of the inhibitor.

  • Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.[20][21]

  • Infection and Treatment: Infect the cells with the virus in the presence of various concentrations of nsp14-IN-2 for 1 hour at 37°C.[22]

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose or methylcellulose and the corresponding concentration of the compound.[7][22]

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.[7]

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize the plaques.[10][15]

  • Quantification: Count the number of plaques and calculate the viral titer in PFU/mL.

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate.[6][13][23]

  • Virus Dilution and Infection: Prepare 10-fold serial dilutions of the virus supernatant collected from the antiviral assay.[21][24] Add the dilutions to the wells (typically 8 replicates per dilution).

  • Incubation: Incubate the plate for 3-5 days at 37°C.[6][23]

  • CPE Observation: Observe the wells for the presence of CPE.

  • TCID50 Calculation: Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.[13]

Quantitative Real-Time PCR (RT-qPCR)

This method quantifies the amount of viral RNA to assess the impact of nsp14-IN-2 on viral replication.

  • Sample Collection: At various time points post-infection, collect the cell culture supernatant or lyse the cells to extract total RNA.

  • RNA Extraction: Extract viral RNA using a commercial viral RNA extraction kit.

  • RT-qPCR: Perform one-step or two-step RT-qPCR using primers and probes specific to a viral gene (e.g., N gene or E gene).[25][26][27][28]

  • Data Analysis: Quantify the viral RNA levels by comparing the Ct values to a standard curve of known viral RNA concentrations.

Visualizations

Signaling Pathway

nsp14_inhibition_pathway cluster_virus Viral Replication Cycle cluster_host Host Cell viral_entry Viral Entry rna_release RNA Release viral_entry->rna_release translation Translation of Viral Proteins rna_release->translation nsp14 nsp14 (ExoN & N7-MTase) translation->nsp14 rna_replication RNA Replication & Transcription translation->rna_replication nsp14->rna_replication Proofreading rna_capping RNA Capping nsp14->rna_capping N7-Methylation rna_replication->rna_capping assembly Virion Assembly rna_capping->assembly immune_evasion Immune Evasion rna_capping->immune_evasion release Virion Release assembly->release host_response Antiviral Response (e.g., IFN) immune_evasion->host_response Inhibition nsp14_IN_2 nsp14-IN-2 nsp14_IN_2->nsp14 Inhibition

Caption: Putative mechanism of nsp14-IN-2 action.

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_assays Primary Assays cluster_quantification Quantitative Analysis culture_cells Culture Vero E6 Cells cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 culture_cells->cytotoxicity antiviral Antiviral Assay (CPE) Determine EC50 culture_cells->antiviral prepare_compound Prepare nsp14-IN-2 Dilutions prepare_compound->cytotoxicity prepare_compound->antiviral cytotoxicity->antiviral Inform Safe Doses plaque_assay Plaque Assay (PFU/mL) antiviral->plaque_assay tcid50_assay TCID50 Assay (TCID50/mL) antiviral->tcid50_assay rt_qpcr RT-qPCR (Viral RNA Copies) antiviral->rt_qpcr logical_relationship start Start: Test Compound (nsp14-IN-2) is_cytotoxic Is CC50 > EC50? start->is_cytotoxic is_effective Is EC50 in desired range? is_cytotoxic->is_effective Yes (Good Selectivity) stop Stop or Redesign Compound is_cytotoxic->stop No (Poor Selectivity) reduces_titer Does it reduce viral titer? is_effective->reduces_titer Yes is_effective->stop No proceed Proceed with further studies (e.g., in vivo models) reduces_titer->proceed Yes reduces_titer->stop No

References

Application Note and Protocol: Expression and Purification of Recombinant SARS-CoV-2 nsp14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a complex machinery of non-structural proteins (nsps) for its replication and propagation. Among these, non-structural protein 14 (nsp14) is a crucial bifunctional enzyme possessing both a 3'-to-5' exoribonuclease (ExoN) activity and an N7-methyltransferase (N7-MTase) activity.[1] The ExoN domain is vital for the proofreading and fidelity of viral RNA replication, a critical function for maintaining the integrity of the large coronavirus genome.[2][3] This proofreading capability also contributes to the resistance of the virus against certain nucleoside analog antiviral drugs.[4] The N7-MTase activity is essential for the capping of viral mRNA, which is necessary for its stability and translation.[1]

The critical roles of nsp14 in the viral life cycle make it a prime target for the development of antiviral therapeutics.[5][6] To facilitate such research, robust and reproducible protocols for the expression and purification of active recombinant nsp14 are essential. This application note provides a detailed protocol for the expression of SARS-CoV-2 nsp14 in Escherichia coli and its subsequent purification, often in complex with its activating cofactor, nsp10.[2][7]

Principle

The protocol describes the expression of His-tagged SARS-CoV-2 nsp14, either alone or co-expressed with its cofactor nsp10, in an E. coli expression system. The recombinant protein is then purified from the cell lysate using a multi-step chromatography process, typically involving immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC) to ensure high purity and homogeneity of the final protein product.[4][8] The activity of the purified nsp14 is confirmed through exoribonuclease activity assays.

Quantitative Data Summary

The following table summarizes representative quantitative data for the expression and purification of recombinant SARS-CoV-2 nsp14/nsp10 complex.

ParameterValueReference
Expression SystemEscherichia coli BL21 (DE3)[4]
VectorBicistronic vector with N-terminal His-tag on nsp14[9]
Culture Volume1 Liter[7]
Final Yield of nsp14/nsp10 complex~0.6 mg/L[7]
Purity>85-90% (as determined by SDS-PAGE)[10]
Predicted Molecular Mass (nsp14)~60 kDa[9][11]
Predicted Molecular Mass (nsp10)~15 kDa[11]

Experimental Workflow Diagram

G cluster_expression Protein Expression cluster_purification Protein Purification cluster_qc Quality Control transform Transformation of E. coli with nsp14 Expression Vector culture Inoculation and Growth of Bacterial Culture transform->culture induction Induction of Protein Expression with IPTG culture->induction harvest Cell Harvest by Centrifugation induction->harvest lysis Cell Lysis by Sonication harvest->lysis clarification Clarification of Lysate by Centrifugation lysis->clarification imac Immobilized Metal Affinity Chromatography (IMAC) clarification->imac sec Size-Exclusion Chromatography (SEC) imac->sec sds_page SDS-PAGE Analysis for Purity sec->sds_page activity_assay Exoribonuclease Activity Assay sds_page->activity_assay cluster_expression cluster_expression cluster_purification cluster_purification cluster_qc cluster_qc

Caption: Workflow for the expression and purification of recombinant SARS-CoV-2 nsp14.

Detailed Experimental Protocol

Gene Cloning and Expression Vector Construction

The gene encoding SARS-CoV-2 nsp14 (NCBI Reference Sequence: YP_009725309.1) should be codon-optimized for expression in E. coli.[12] For enhanced exoribonuclease activity, it is recommended to co-express nsp14 with its cofactor nsp10. This can be achieved using a bicistronic vector, such as pETDuet or pRSFDuet, which allows for the expression of two proteins from a single plasmid.[13] Typically, an N-terminal or C-terminal 6x-Histidine tag is fused to nsp14 to facilitate purification.

Protein Expression
  • Transformation: Transform chemically competent E. coli BL21 (DE3) cells with the nsp14 expression plasmid. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking at 200 rpm.

  • Large-Scale Culture: The next day, inoculate 1 L of Terrific Broth (or LB medium) supplemented with the appropriate antibiotic and 10 mM ZnCl₂ with the overnight starter culture.[9]

  • Growth: Grow the culture at 37°C with vigorous shaking (250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0.[14]

  • Induction: Cool the culture to 16°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[4]

  • Incubation: Continue to incubate the culture at 16°C for 16-20 hours with shaking.[4]

  • Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

Protein Purification

Note: All purification steps should be performed at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in 30-40 mL of Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM Imidazole, 4 mM MgCl₂, 0.5 mM TCEP, 5% glycerol) supplemented with a protease inhibitor cocktail.[4]

    • Lyse the cells by sonication on ice (e.g., 20 minutes total with 5 seconds on, 10 seconds off pulses).[1]

    • Clarify the lysate by centrifugation at 39,000 x g for 45 minutes at 4°C to remove cell debris.[1]

  • Immobilized Metal Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA affinity column (e.g., HiTrap IMAC HP) with Lysis Buffer.[4]

    • Load the clarified supernatant onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 30-50 mM Imidazole, 5% glycerol, 1 mM TCEP).

    • Elute the bound protein with Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250-500 mM Imidazole, 5% glycerol, 1 mM TCEP).

    • Collect fractions and analyze by SDS-PAGE. Pool the fractions containing the protein of interest.

  • Size-Exclusion Chromatography (SEC):

    • Concentrate the pooled fractions from the IMAC step to a suitable volume (e.g., 1-2 mL) using a centrifugal concentrator with an appropriate molecular weight cutoff (e.g., 30 kDa).

    • Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer (20 mM HEPES pH 7.5, 200 mM NaCl, 2 mM MgCl₂, 0.5 mM TCEP, 5% glycerol).[4]

    • Load the concentrated protein onto the column and run the chromatography at a flow rate of 0.5-1.0 mL/min.

    • Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing the purified nsp14 or nsp14/nsp10 complex.

Quality Control and Storage
  • Purity Assessment: Assess the purity of the final protein preparation by SDS-PAGE. The protein should appear as a single major band at the expected molecular weight.

  • Concentration Determination: Determine the protein concentration using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm using the calculated extinction coefficient.

  • Activity Assay: Confirm the functionality of the purified nsp14 by performing an exoribonuclease activity assay. This can be done using a variety of methods, including fluorescence-based assays or assays using radiolabeled RNA substrates.[12][15]

  • Storage: Aliquot the purified protein, snap-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Signaling Pathway and Logical Relationships

G nsp14 nsp14 nsp14_nsp10_complex nsp14/nsp10 Complex nsp14->nsp14_nsp10_complex n7_mtase_activity N7-Methyltransferase (N7-MTase) Activity nsp14->n7_mtase_activity nsp10 nsp10 nsp10->nsp14_nsp10_complex exoN_activity Exoribonuclease (ExoN) Activity nsp14_nsp10_complex->exoN_activity Stimulates proofreading Viral RNA Proofreading exoN_activity->proofreading rna_capping Viral mRNA Capping n7_mtase_activity->rna_capping replication_fidelity High-Fidelity Replication proofreading->replication_fidelity viral_protein_translation Viral Protein Translation rna_capping->viral_protein_translation

Caption: Functional relationships of SARS-CoV-2 nsp14 and its cofactor nsp10.

Conclusion

This application note provides a comprehensive and detailed protocol for the expression and purification of recombinant SARS-CoV-2 nsp14. The availability of highly pure and active nsp14 is fundamental for a wide range of applications, including structural biology studies, enzymatic assays, and high-throughput screening for the identification of novel antiviral inhibitors. The methods described herein can be adapted and optimized by researchers to suit their specific experimental needs in the ongoing effort to combat COVID-19.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing nsp14 Methyltransferase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nsp14 methyltransferase (MTase) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of an nsp14 MTase assay reaction buffer?

A successful nsp14 MTase assay depends on an optimized reaction buffer. Key components include a buffering agent to maintain pH, a reducing agent, a divalent cation, and a non-ionic detergent. A commonly used optimal buffer is 20 mM Tris-HCl at pH 7.5, 250 µM MgCl₂, 5 mM DTT, and 0.01% Triton X-100.[1][2][3]

Q2: What is the optimal pH for nsp14 MTase activity?

Nsp14 exhibits its highest methyltransferase activity in Tris-HCl buffer at a pH of 7.5.[1][2][3] Assays conducted at different pH values may result in suboptimal enzyme performance.

Q3: Why is a reducing agent like DTT included in the assay buffer?

A reducing agent, such as Dithiothreitol (DTT), is crucial for maintaining the stability and activity of nsp14.[4] It helps to prevent the oxidation of cysteine residues within the enzyme, which can lead to loss of function. A concentration of 5 mM DTT is often included in the reaction mixture to maintain reducing conditions.[1][3]

Q4: What is the role of MgCl₂ in the nsp14 MTase assay?

Divalent cations like magnesium chloride (MgCl₂) are important for nsp14 activity. However, high concentrations can be inhibitory. The enzyme tolerates MgCl₂ at concentrations below 1 mM, with an optimal concentration often around 250 µM.[1][2][3]

Q5: How does DMSO affect nsp14 MTase activity?

Dimethyl sulfoxide (DMSO) is a common solvent for test compounds. Fortunately, nsp14 MTase activity is not significantly affected by DMSO concentrations up to 10%.[1][2][3]

Q6: What are the different types of assay formats available for measuring nsp14 MTase activity?

Several assay formats can be used to measure nsp14 MTase activity, each with its own advantages and disadvantages. Common methods include:

  • Radiometric Assays: These assays use a radiolabeled methyl donor, such as ³H-SAM, and measure the incorporation of the radiolabel into the RNA substrate.[1][3] They are highly sensitive but require handling of radioactive materials.

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assays: This fluorescence-based method detects the reaction product S-adenosyl homocysteine (SAH) using specific antibodies and is amenable to high-throughput screening.[5]

  • Mass Spectrometry (MS)-Based Assays: These assays directly measure the formation of the methylated RNA product or the SAH byproduct, offering high specificity and accuracy.[6]

  • Fluorescence Polarization (FP) Assays: FP-based assays can be used to screen for inhibitors that displace a fluorescently labeled ligand from the SAM-binding site.[7]

Troubleshooting Guide

This guide addresses common issues encountered during nsp14 MTase assays and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Enzyme Activity Inactive Enzyme: Improper protein folding, degradation, or oxidation.- Ensure proper protein purification and storage conditions. - Include a reducing agent like 5 mM DTT in the buffer to maintain enzyme stability.[1][3] - Test a new batch of enzyme.
Suboptimal Assay Conditions: Incorrect pH, buffer composition, or temperature.- Optimize the buffer composition. A recommended starting point is 20 mM Tris-HCl, pH 7.5, 250 µM MgCl₂, 5 mM DTT, and 0.01% Triton X-100.[1][2][3] - Ensure the assay is performed at the optimal temperature (e.g., 30°C or 37°C).[8][9]
Substrate Issues: Degradation of SAM or RNA substrate.- Use fresh, high-quality S-adenosylmethionine (SAM) and RNA substrates. - Aliquot and store substrates properly to avoid repeated freeze-thaw cycles.
High Background Signal Non-enzymatic Methylation: Spontaneous transfer of the methyl group.- Run a no-enzyme control to determine the level of non-enzymatic signal. - If high, consider purifying the substrates.
Assay Plate/Reagent Issues: Binding of proteins or compounds to the assay plates.- Include a non-ionic detergent like 0.01% Triton X-100 in the reaction buffer to minimize non-specific binding.[1][2][3]
Contamination: Contaminating enzymes in the protein preparation.- Further purify the nsp14 enzyme preparation.
Poor Z'-Factor High Variability in Assay Signal: Inconsistent liquid handling, temperature fluctuations, or reagent instability.- Ensure accurate and consistent pipetting. - Maintain a stable incubation temperature. - Check the stability of all reagents over the course of the experiment.
Low Signal-to-Background Ratio: Suboptimal enzyme or substrate concentrations.- Optimize enzyme and substrate concentrations to achieve a robust signal window. The assay should be run for a duration where the reaction remains linear.[3][10]
Inconsistent IC₅₀ Values Compound Solubility Issues: Precipitation of test compounds in the assay buffer.- Visually inspect for compound precipitation. - Test the effect of different DMSO concentrations.
Time-Dependent Inhibition: Slow binding or irreversible inhibitors.- Perform pre-incubation studies with the enzyme and inhibitor before adding the substrate.
Assay Linearity: Endpoint assays masking inhibition due to non-linear reaction rates.- Ensure the reaction is in the linear range for the duration of the assay. A time-course experiment is recommended to determine the optimal incubation time.[3][10]

Experimental Protocols & Methodologies

Radiometric Filter-Binding Assay Protocol

This protocol is adapted from studies characterizing nsp14 MTase activity.[1][3]

  • Reaction Setup:

    • Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.5), 250 µM MgCl₂, 5 mM DTT, and 0.01% Triton X-100.[1][3]

    • Add the desired concentrations of nsp14 enzyme, biotinylated RNA substrate, and ³H-SAM (S-adenosyl-[methyl-³H]-methionine).

  • Incubation:

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range (e.g., 20-30 minutes).[1][3]

  • Stopping the Reaction:

    • Terminate the reaction by adding a stop solution, such as 7.5 M guanidinium chloride.[1]

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated scintillation proximity assay (SPA) plate.

    • Incubate for at least 3 hours to allow the biotinylated RNA to bind to the plate.

    • Quantify the amount of methylated RNA by measuring the counts per minute (CPM) using a scintillation counter.

HTRF Assay Protocol

This protocol is based on the use of commercially available HTRF assay kits for detecting SAH.[5]

  • Reaction Setup:

    • Prepare the nsp14 MTase reaction in a suitable buffer (e.g., 40 mM Tris-HCl pH 8.3, 100 mM NaCl, 1 mM DTT, 2 mM MgCl₂, 0.01% Tween-20).[4]

    • Add nsp14 enzyme, SAM, and the RNA substrate to initiate the reaction. For inhibitor screening, pre-incubate the enzyme with the test compound.

  • Incubation:

    • Incubate the reaction at the optimal temperature for a set period.

  • Detection:

    • Stop the reaction and add the HTRF detection reagents (SAH-d2 antibody and anti-SAH-cryptate) according to the manufacturer's instructions.

    • Incubate to allow for antibody binding.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the appropriate wavelengths. The HTRF signal is inversely proportional to the amount of SAH produced.

Visualizations

experimental_workflow General nsp14 MTase Assay Workflow reagent_prep Reagent Preparation (Buffer, Enzyme, Substrates) reaction_setup Reaction Setup (Combine reagents in plate) reagent_prep->reaction_setup incubation Incubation (Optimal temperature and time) reaction_setup->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Detection (e.g., SPA, HTRF, MS) reaction_stop->detection data_analysis Data Analysis (Calculate activity/inhibition) detection->data_analysis

Caption: A generalized workflow for performing an nsp14 methyltransferase assay.

troubleshooting_logic Troubleshooting Logic for Low Enzyme Activity start Low/No Activity Observed check_enzyme Check Enzyme Integrity (New batch, storage) start->check_enzyme check_buffer Verify Buffer Conditions (pH, DTT, MgCl2) check_enzyme->check_buffer If no improvement activity_restored Activity Restored check_enzyme->activity_restored If improved check_substrates Assess Substrate Quality (Fresh SAM/RNA) check_buffer->check_substrates If no improvement check_buffer->activity_restored If improved optimize_conc Optimize Concentrations (Enzyme, Substrates) check_substrates->optimize_conc If no improvement check_substrates->activity_restored If improved optimize_conc->activity_restored If improved

Caption: A decision tree for troubleshooting low nsp14 MTase activity.

nsp14_signaling_pathway Role of nsp14 in Viral RNA Capping cluster_capping Viral mRNA Capping Process pppRNA 5'-ppp-RNA (Nascent viral RNA) GpppRNA GpppA-RNA (Cap-0 precursor) pppRNA->GpppRNA  nsp13 (phosphatase) + nsp12 (guanylyltransferase) m7GpppRNA m7GpppA-RNA (Cap-0) GpppRNA->m7GpppRNA  nsp14 (N7-MTase) + SAM SAH SAH (S-adenosylhomocysteine) m7GpppAmRNA m7GpppAm-RNA (Cap-1) m7GpppRNA->m7GpppAmRNA  nsp16/nsp10 (2'-O-MTase) + SAM SAM SAM (S-adenosylmethionine) nsp14_node nsp14 nsp14_node->GpppRNA nsp16_node nsp16/10 nsp16_node->m7GpppRNA

Caption: The role of nsp14 in the SARS-CoV-2 mRNA capping pathway.

References

Technical Support Center: Targeting SARS-CoV-2 Nsp14 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nsp14-IN-2: As of our latest update, there is limited publicly available scientific literature specifically detailing the off-target effects of a compound designated "Nsp14-IN-2". Therefore, this guide focuses on the well-documented cellular effects of expressing or inhibiting the SARS-CoV-2 Nsp14 protein itself. These insights are critical for researchers using any Nsp14-targeted inhibitor, as they can help distinguish true on-target antiviral effects from modulation of host cell pathways.

This resource provides troubleshooting advice and answers to frequently asked questions regarding the potential cellular effects observed when targeting the SARS-CoV-2 non-structural protein 14 (Nsp14).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant activation of pro-inflammatory pathways (NF-κB, MAPK) in our cellular assays after applying our Nsp14 inhibitor. Is this a known off-target effect?

A1: It is more likely that you are observing the reversal of a known Nsp14 function. The SARS-CoV-2 Nsp14 protein itself is a potent activator of both the NF-κB and MAPK (ERK, p38, JNK) signaling pathways.[1][2] This activation is generally dependent on the N7-methyltransferase (N7-MTase) activity of Nsp14.[1][2][3] Therefore, an effective Nsp14 inhibitor would be expected to reduce or prevent this signaling.

Troubleshooting Steps:

  • Control Experiments: If you are expressing Nsp14, compare the signaling activation to cells expressing catalytically dead mutants of Nsp14 (see Table 1). An inhibitor should ideally revert the phenotype of wild-type Nsp14 to that of the inactive mutant.

  • Dose-Response Analysis: Does the pro-inflammatory signaling increase with higher concentrations of your inhibitor? If so, this may suggest a compound-specific off-target effect unrelated to Nsp14 inhibition.

  • Orthogonal Assays: Confirm NF-κB activation by measuring the nuclear translocation of p65 and the upregulation of downstream cytokines like IL-6 and IL-8.[4][5]

Q2: Our compound is intended to inhibit Nsp14's proofreading (ExoN) activity, but we are seeing broad changes in the host cell transcriptome. Is this expected?

A2: Yes, this is a possibility, but the primary driver of host transcriptome remodeling by Nsp14 is its N7-MTase domain, not its exonuclease (ExoN) activity.[6] Expression of Nsp14 can provoke dramatic changes in the host transcriptome, including altered splicing of over a thousand genes, which closely resembles the effects of a full SARS-CoV-2 infection.[6] An effective Nsp14 MTase inhibitor, C10, has been shown to reverse these Nsp14-mediated alterations in the host transcriptome.[7][8]

Key Points:

  • N7-MTase is Key: The transcriptional effects are largely independent of the ExoN activity.[6]

  • IMPDH2 Interaction: Nsp14's effect on the transcriptome is mediated through its interaction with the host enzyme IMPDH2, which leads to an increase in cellular GTP levels.[6]

  • Expected Inhibitor Effect: A potent N7-MTase inhibitor should rescue or prevent these transcriptional changes. If your ExoN-targeted inhibitor is causing these effects, it may have off-target activity on the N7-MTase domain or other host factors.

Q3: We've noticed a significant shutdown of host protein synthesis in our Nsp14-expressing cells. How does this impact our inhibitor screening assay?

A3: Nsp14 expression can induce a near-complete shutdown of cellular protein synthesis.[2][9][10] This is a critical factor to consider, as it can non-specifically affect reporter assays (e.g., luciferase, GFP) and impact overall cell health, potentially masking the specific antiviral effects of your compound.

Troubleshooting & Experimental Design:

  • Use Counter-Screens: Run your assay in parallel with cells expressing a control protein to ensure the observed effects are not due to generalized translation inhibition.

  • Monitor Cell Viability: Always run a concurrent cytotoxicity assay (e.g., MTS, CellTiter-Glo) to ensure your inhibitor's effects are not simply due to cell death caused by translation shutdown.

  • Mechanism of Action: This translational shutdown is reversed by mutations that inactivate either the ExoN or the N7-MTase domains, and it is enhanced by the presence of Nsp10.[2][9] Your inhibitor's ability to rescue this phenotype can be a valuable secondary endpoint.

Q4: Our cells seem less responsive to interferon treatment when we express Nsp14. Is Nsp14 an interferon antagonist?

A4: Yes, Nsp14 modulates the host innate immune response by antagonizing interferon (IFN) signaling.[11] Specifically, Nsp14 expression leads to the downregulation of both the Type I IFN receptor (IFNAR1) and the Type II IFN receptor (IFNGR1).[1][2] This can render cells resistant to the antiviral effects of IFN-α, IFN-β, and IFN-γ.

Experimental Workflow to Validate Off-Target Effects:

start Start: Observe unexpected cellular phenotype (e.g., inflammation, cytotoxicity) q1 Is Nsp14 expressed in the assay system? start->q1 q2 Does the phenotype match a known Nsp14-mediated host effect? (e.g., NF-kB activation, IFN-R down) q1->q2  Yes end End: Characterize off-target effect or confirm on-target mechanism q1->end  No a1 Test inhibitor against cells expressing catalytically dead Nsp14 mutants (ExoN- or MTase-) q2->a1  Yes q2->end  No q3 Does the inhibitor still cause the phenotype? a1->q3 res1 Conclusion: Phenotype is likely due to an OFF-TARGET effect of the compound, independent of Nsp14 inhibition. q3->res1  Yes res2 Conclusion: Phenotype is likely due to reversal of Nsp14's on-target effect on the host cell. q3->res2  No res1->end res2->end

Caption: Troubleshooting logic for Nsp14 inhibitor off-target effects.

Quantitative Data Summary

Table 1: Cellular Effects of Wild-Type vs. Mutant SARS-CoV-2 Nsp14 Expression

Cellular Pathway/ProcessWild-Type Nsp14 EffectExoN-Dead Mutant Effect (e.g., D90A/E92A)N7-MTase-Dead Mutant Effect (e.g., D331A)Reference(s)
NF-κB Activation Strong ActivationRetained ActivationActivation Lost[1]
MAPK (p38, ERK, JNK) Activation Strong ActivationRetained ActivationActivation Lost[1]
Host Protein Synthesis Near-complete ShutdownShutdown ReversedShutdown Reversed[2][9]
IFNAR1/IFNGR1 Downregulation Significant DownregulationRetained DownregulationDownregulation Impaired[1][2]
Host Transcriptome Remodeling Dramatic RemodelingNo significant effectRemodeling is Lost[6]

Key Signaling Pathways

nsp14 SARS-CoV-2 Nsp14 impdh2 IMPDH2 nsp14->impdh2 interacts with nfkb NF-κB Pathway nsp14->nfkb activates (MTase-dependent) mapk MAPK Pathway (ERK, p38, JNK) nsp14->mapk activates (MTase-dependent) gtp Cellular GTP Levels impdh2->gtp increases gtp->nfkb activates cytokines Pro-inflammatory Cytokines (IL-6, IL-8) nfkb->cytokines mapk->cytokines inhibitor Nsp14-IN-2 (N7-MTase Inhibitor) inhibitor->nsp14 inhibits

Caption: Nsp14-mediated activation of pro-inflammatory pathways.

Detailed Experimental Protocols

Protocol 1: NF-κB Dual-Luciferase Reporter Assay

Objective: To quantify the effect of an Nsp14 inhibitor on Nsp14-mediated NF-κB activation.

Materials:

  • HEK293T cells

  • Lipofectamine 3000 or similar transfection reagent

  • pNF-κB-Luc reporter plasmid (Firefly luciferase)

  • pRL-TK control plasmid (Renilla luciferase)

  • Expression plasmid for SARS-CoV-2 Nsp14 (or control plasmid)

  • Nsp14 inhibitor compound

  • Dual-Luciferase Reporter Assay System (e.g., Promega)

  • 96-well white, clear-bottom plates

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere overnight.

  • Transfection: Co-transfect cells with the pNF-κB-Luc reporter, the pRL-TK control plasmid, and either the Nsp14 expression plasmid or an empty vector control. Follow the manufacturer's protocol for the transfection reagent.

  • Compound Treatment: 6 hours post-transfection, remove the transfection media and replace it with fresh media containing serial dilutions of the Nsp14 inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • Lysis and Luminescence Reading:

    • Wash cells once with PBS.

    • Lyse the cells using the passive lysis buffer provided with the kit.

    • Measure Firefly luciferase activity according to the manufacturer's protocol.

    • Add the Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure Renilla luciferase activity.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized luciferase activity in inhibitor-treated wells to the vehicle-treated wells to determine the percent inhibition of Nsp14-mediated NF-κB activation.

Protocol 2: Western Blot for Phosphorylated p38 MAPK

Objective: To qualitatively assess if an Nsp14 inhibitor can block Nsp14-induced phosphorylation of p38 MAPK.

Materials:

  • HEK293T or A549 cells

  • Expression plasmid for SARS-CoV-2 Nsp14

  • Nsp14 inhibitor compound

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total-p38 MAPK, Mouse anti-β-actin.

  • Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate

Methodology:

  • Cell Culture and Transfection: Seed cells in 6-well plates. Transfect with the Nsp14 expression plasmid or an empty vector.

  • Compound Treatment: 6 hours post-transfection, treat the cells with the desired concentration of Nsp14 inhibitor or vehicle control.

  • Cell Lysis: After 24 hours of treatment, wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody for phospho-p38 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize, the membrane can be stripped and re-probed for total p38 and β-actin as a loading control.

References

Technical Support Center: SARS-CoV-2 Nsp14 and its Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in experiments involving the SARS-CoV-2 non-structural protein 14 (Nsp14) and its inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of SARS-CoV-2 Nsp14?

SARS-CoV-2 Nsp14 is a bifunctional enzyme with two distinct domains:

  • N-terminal 3'-to-5' exoribonuclease (ExoN) domain: This domain is responsible for proofreading during viral RNA replication, which ensures the fidelity of the large coronavirus genome.[1][2][3][4][5] Inactivation of the ExoN domain leads to a significant increase in mutation rates.[5]

  • C-terminal N7-methyltransferase (N7-MTase) domain: This domain is crucial for capping the 5' end of viral mRNAs.[1][6][7] This cap structure protects the viral RNA from degradation, facilitates translation by the host machinery, and helps the virus evade the host's innate immune system.[6][8][9]

Q2: What is the role of Nsp10 in relation to Nsp14 activity?

Nsp10 is a crucial cofactor for Nsp14's exonuclease activity. The interaction between Nsp10 and the N-terminus of Nsp14 significantly enhances the ExoN activity by up to 35-fold and increases the stability of the Nsp14 protein.[4][10][11][12] However, the N7-MTase activity of Nsp14 does not require Nsp10.[10]

Q3: How does Nsp14 modulate the host's innate immune response?

Nsp14 plays a complex role in modulating the host's innate immune response. It has been shown to:

  • Activate the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines like IL-6 and IL-8.[6][13]

  • Downregulate the expression of interferon-α/β receptor 1 (IFNAR1) and interferon-γ receptor 1 (IFNGR1) at a post-transcriptional level, which can impair cellular responses to interferons.[11][13]

  • Inhibit host protein synthesis, which contributes to the evasion of antiviral responses.[8]

Troubleshooting Guides

Issue 1: High Variability in Nsp14 Enzymatic Assay Results

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Inconsistent Nsp14/Nsp10 Complex Formation Ensure a stoichiometric ratio of Nsp10 to Nsp14 during complex formation, as Nsp10 is essential for robust ExoN activity.[4][10][12] Purify the complex using size-exclusion chromatography to isolate the correctly formed heterodimer.
Variable Enzyme Activity Between Batches Implement a standardized protein purification protocol with stringent quality control steps.[10][12] This should include SDS-PAGE and, if possible, mass spectrometry to confirm purity and identity. Measure and normalize the specific activity of each new batch of enzyme against a reference standard.
Substrate Quality and Integrity Use high-quality RNA substrates. For ExoN assays, a dsRNA with a 3' mismatch is a preferred substrate.[4] For N7-MTase assays, ensure the use of appropriate cap analogues. Verify the integrity of RNA substrates on a denaturing gel before use.
Inhibitor Compound Instability Prepare fresh stock solutions of inhibitors for each experiment. Some compounds may be sensitive to freeze-thaw cycles or prolonged storage. If possible, verify the purity and concentration of the inhibitor stock.
Assay Buffer Composition Optimize and consistently use an assay buffer with the correct pH, salt concentration, and necessary cofactors (e.g., Mg2+ for ExoN activity, S-adenosylmethionine (SAM) for N7-MTase activity).
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., NF-κB Reporter Assays)

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Variable Nsp14 Expression Levels Transfect cells at a consistent confluency and use a fixed ratio of plasmid DNA to transfection reagent. Verify Nsp14 expression levels across different batches of experiments using Western blotting.[9]
Cell Line Health and Passage Number Maintain a consistent cell culture practice. Use cells within a defined low passage number range, as cell characteristics can change over time in culture, affecting signaling pathways. Regularly test for mycoplasma contamination.
Inhibitor Cytotoxicity Determine the cytotoxicity of your inhibitor compound in the specific cell line used for the assay.[14] Perform assays at non-toxic concentrations to ensure that the observed effects are due to specific inhibition of Nsp14 and not general cellular toxicity.
Off-Target Effects of Inhibitors If possible, test the inhibitor against related methyltransferases or exonucleases to assess its specificity. Include appropriate negative controls, such as cells transfected with an empty vector or treated with the vehicle (e.g., DMSO).

Quantitative Data Summary

Table 1: Inhibitory Activity of Selected Compounds against Nsp14

Compound Target Assay Type IC50 Value Reference
C10SARS-CoV-2 Nsp14 N7-MTaseBiochemical~300 nM[7]
C10MERS-CoV Nsp14 N7-MTaseBiochemical671.7 nM[7]
C10HCoV-OC43 Nsp14 N7-MTaseBiochemical1.02 µM[7]
STM969SARS-CoV-2 Nsp14 N7-MTaseBiochemical19 nM[14]

Experimental Protocols

Protocol 1: In Vitro Nsp14 Exoribonuclease (ExoN) Activity Assay
  • Protein Complex Formation:

    • Co-express or separately purify recombinant SARS-CoV-2 Nsp14 and Nsp10.

    • If purified separately, incubate Nsp14 and Nsp10 at a 1:5 molar ratio for 30 minutes on ice to allow for complex formation.[10]

    • Purify the Nsp14/Nsp10 complex using size-exclusion chromatography.

  • Assay Reaction:

    • Prepare a reaction buffer (e.g., 25 mM HEPES pH 8.0, 150 mM NaCl, 5 mM MgCl2, 0.5 mM TCEP).

    • In a microplate, add the Nsp14/Nsp10 complex to the reaction buffer.

    • If testing inhibitors, pre-incubate the enzyme complex with the compound for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding a fluorescently labeled RNA substrate (e.g., a dsRNA with a 3' mismatch).

    • Monitor the change in fluorescence over time at a specific temperature (e.g., 30°C). The degradation of the substrate by the exonuclease will result in a change in the fluorescent signal.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence curve.

    • For inhibitor studies, plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based NF-κB Reporter Assay
  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with a plasmid expressing SARS-CoV-2 Nsp14, an NF-κB-driven firefly luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Compound Treatment:

    • At 6-8 hours post-transfection, replace the medium with fresh medium containing the Nsp14 inhibitor at various concentrations or the vehicle control.

  • Luciferase Assay:

    • At 24-48 hours post-transfection, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in NF-κB activity relative to the empty vector control.

    • For inhibitor studies, plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Visualizations

nsp14_signaling_pathway nsp14 SARS-CoV-2 Nsp14 impdh2 IMPDH2 nsp14->impdh2 interacts with ifnar1 IFNAR1 Downregulation nsp14->ifnar1 ifngr1 IFNGR1 Downregulation nsp14->ifngr1 nf_kb NF-κB impdh2->nf_kb activates nucleus Nucleus nf_kb->nucleus translocates to cytokines Pro-inflammatory Cytokines (IL-6, IL-8) nucleus->cytokines induces transcription

Caption: Nsp14-mediated activation of NF-κB signaling and interferon receptor downregulation.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis protein_prep Prepare Nsp14/Nsp10 Complex pre_incubation Pre-incubate Enzyme with Inhibitor protein_prep->pre_incubation inhibitor_prep Prepare Inhibitor Dilutions inhibitor_prep->pre_incubation substrate_prep Prepare RNA Substrate reaction_init Initiate Reaction with Substrate substrate_prep->reaction_init pre_incubation->reaction_init data_acq Monitor Signal (e.g., Fluorescence) reaction_init->data_acq calc_rate Calculate Initial Rates data_acq->calc_rate plot_curve Plot Dose-Response Curve calc_rate->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for an in vitro Nsp14 enzymatic inhibition assay.

troubleshooting_tree start High Variability in Assay Results q_assay_type Assay Type? start->q_assay_type enzymatic Enzymatic Assay q_assay_type->enzymatic Enzymatic cell_based Cell-Based Assay q_assay_type->cell_based Cell-Based q_enzymatic Check Enzyme Quality and Substrate Integrity enzymatic->q_enzymatic q_cell Check Cell Health and Expression Levels cell_based->q_cell solve_enzyme Standardize Purification and QC Substrates q_enzymatic->solve_enzyme Issue Found re_run Re-run Experiment q_enzymatic->re_run No Issue solve_cell Standardize Cell Culture and Verify Expression q_cell->solve_cell Issue Found q_cell->re_run No Issue solve_enzyme->re_run solve_cell->re_run

Caption: Decision tree for troubleshooting assay variability.

References

Addressing nsp14-IN-2 cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nsp14-IN-2, a small molecule inhibitor of SARS-CoV-2 non-structural protein 14 (nsp14). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cytotoxicity and to offer troubleshooting strategies for experiments involving nsp14-IN-2 in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of nsp14 and what are the expected effects of its inhibition by nsp14-IN-2?

A1: SARS-CoV-2 nsp14 is a bifunctional enzyme with a 3'-to-5' exoribonuclease (ExoN) domain and an N7-methyltransferase (N7-MTase) domain.[1][2][3] The ExoN activity is crucial for the proofreading and fidelity of viral RNA replication, while the N7-MTase activity is essential for capping viral mRNA, which protects it from degradation, facilitates translation, and helps evade the host's innate immune system.[2][3] Inhibition of nsp14 by nsp14-IN-2 is expected to disrupt these processes, leading to increased viral mutation rates and reduced viral replication. Furthermore, nsp14 has been shown to interact with host cell proteins like IMPDH2 to activate NF-κB signaling, leading to a pro-inflammatory response.[4][5][6][7] Inhibition of nsp14 may therefore also modulate the host's inflammatory response to the virus.

Q2: What are the potential causes of cytotoxicity observed with nsp14-IN-2 treatment in cell culture?

A2: Cytotoxicity associated with nsp14-IN-2 can stem from several factors:

  • On-target effects: Inhibition of host cell enzymes with homology to nsp14. While nsp14 is a viral protein, small molecule inhibitors can sometimes exhibit off-target activity against host proteins with similar structural motifs.

  • Off-target effects: Interaction of nsp14-IN-2 with unrelated cellular targets, leading to disruption of essential cellular pathways.

  • Compound solubility and aggregation: Poor solubility of the compound at the tested concentrations can lead to the formation of aggregates, which can be toxic to cells.

  • Solvent toxicity: The vehicle used to dissolve nsp14-IN-2, typically DMSO, can be cytotoxic at higher concentrations.

  • Induction of apoptosis or necrosis: The compound might trigger programmed cell death or other forms of cell death as a secondary consequence of its primary mechanism or off-target effects. Overexpression of nsp14 itself has been shown to induce mild but significant cell death.[8]

  • Induction of oxidative stress: Some small molecules can interfere with cellular redox balance, leading to oxidative stress and subsequent cell death.[9] SARS-CoV-2 nsp14 has been shown to impair the NRF2/HMOX1 axis, which is involved in the antioxidant response.[10][11]

Q3: How can I differentiate between on-target and off-target cytotoxicity?

A3: Distinguishing between on-target and off-target effects is crucial. Here are a few strategies:

  • Use of a structurally related but inactive control compound: If available, a molecule with a similar chemical structure to nsp14-IN-2 but lacking inhibitory activity against nsp14 can help determine if the observed cytotoxicity is due to the specific inhibition of nsp14.

  • Rescue experiments: If the cytotoxicity is on-target, it might be possible to rescue the cells by overexpressing nsp14 or by providing a downstream product of the inhibited pathway, if applicable.

  • Cell line panel screening: Testing the compound across a panel of different cell lines can reveal if the cytotoxicity is cell-type specific, which might provide clues about the off-target mechanism.

  • Target engagement assays: Confirming that nsp14-IN-2 is binding to nsp14 at the concentrations that cause cytotoxicity can strengthen the link between target inhibition and the observed phenotype.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with nsp14-IN-2 in cell culture.

Problem Possible Cause Recommended Solution
High cell death observed at expected effective concentrations. 1. Compound concentration is too high. 2. Off-target toxicity. 3. Solvent (e.g., DMSO) concentration is toxic. 4. Compound has poor solubility and is precipitating.1. Perform a dose-response curve to determine the EC50 for antiviral activity and the CC50 for cytotoxicity. Use the lowest effective concentration. 2. Refer to FAQ Q3 for strategies to investigate off-target effects. 3. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤0.5% for DMSO). Include a vehicle-only control in your experiments. 4. Visually inspect the culture medium for any precipitate. If precipitation is observed, try preparing a fresh stock solution or using a lower concentration. Consider using a different solvent if compatible.
Inconsistent results between experiments. 1. Variability in cell health and passage number. 2. Inconsistent compound concentration due to pipetting errors or degradation. 3. Fluctuation in incubation times.1. Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase before starting the experiment. 2. Prepare fresh dilutions of nsp14-IN-2 from a stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations to prevent degradation. 3. Adhere strictly to the planned incubation times for all experimental replicates.
No antiviral effect observed at non-toxic concentrations. 1. The compound is not active in the specific cell line being used. 2. The viral titer used for infection is too high. 3. The assay is not sensitive enough to detect the antiviral effect.1. Confirm that the cell line is permissive to SARS-CoV-2 infection and that nsp14 is essential for viral replication in this context. 2. Optimize the multiplicity of infection (MOI) for your experiments. A very high viral load might overwhelm the inhibitory effect of the compound. 3. Consider using a more sensitive readout for viral replication, such as qRT-PCR for viral RNA or a plaque assay for infectious virus particles.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic concentration 50 (CC50) of nsp14-IN-2.

Materials:

  • Cells of interest (e.g., Vero E6, A549-ACE2)

  • Complete cell culture medium

  • nsp14-IN-2 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay. Incubate overnight.

  • Prepare serial dilutions of nsp14-IN-2 in complete culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the compound dilutions.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve fitting software.

Caspase-Glo® 3/7 Assay

This protocol is for assessing the induction of apoptosis by nsp14-IN-2.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • nsp14-IN-2

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and incubate overnight.

  • Treat cells with various concentrations of nsp14-IN-2 and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubate for the desired time period (e.g., 6, 12, or 24 hours).

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate at room temperature for 1 to 2 hours.

  • Measure the luminescence using a luminometer.

  • Analyze the data by comparing the luminescence signals from treated cells to the vehicle control.

Visualizations

nsp14_signaling_pathway cluster_virus SARS-CoV-2 cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nsp14 nsp14 IMPDH2 IMPDH2 nsp14->IMPDH2 interacts with Viral_RNA Viral RNA nsp14->Viral_RNA proofreads & methylates IKK IKK complex IMPDH2->IKK activates IkappaB IκB IKK->IkappaB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkappaB->NFkB inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to Capped_Viral_RNA Capped Viral RNA Proinflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, IL-8) NFkB_nuc->Proinflammatory_Genes activates transcription nsp14_IN_2 nsp14-IN-2 nsp14_IN_2->nsp14 inhibits

Caption: Signaling pathway of SARS-CoV-2 nsp14 and the inhibitory action of nsp14-IN-2.

cytotoxicity_workflow cluster_troubleshooting Troubleshooting Steps start Start: Observe cytotoxicity with nsp14-IN-2 treatment dose_response Perform Dose-Response: Determine CC50 and EC50 start->dose_response therapeutic_index Calculate Therapeutic Index (CC50 / EC50) dose_response->therapeutic_index is_index_good Is Therapeutic Index acceptable? therapeutic_index->is_index_good optimize_concentration Optimize Concentration: Use lowest effective dose is_index_good->optimize_concentration Yes troubleshoot Troubleshoot Cause of Cytotoxicity is_index_good->troubleshoot No end_good Proceed with Optimized Concentration optimize_concentration->end_good check_solvent Check Solvent Toxicity: Vehicle-only control troubleshoot->check_solvent end_bad Consider alternative compound or strategy check_solubility Check Compound Solubility: Visual inspection, fresh stock check_solvent->check_solubility off_target_analysis Investigate Off-Target Effects: (See FAQ Q3) check_solubility->off_target_analysis off_target_analysis->end_bad

Caption: Experimental workflow for addressing nsp14-IN-2 cytotoxicity.

logical_troubleshooting cluster_yes Dose-Dependent cluster_no Not Dose-Dependent issue Issue: High Cell Death Is cell death dose-dependent? cause1 Possible Cause High concentration or off-target effect issue:f1->cause1:f0 Yes cause2 Possible Cause Compound precipitation or solvent toxicity issue:f1->cause2:f0 No solution1 Solution Lower concentration, perform CC50. Investigate off-target effects. cause1:f1->solution1:f0 solution2 Solution Check solubility, prepare fresh stock. Run vehicle-only control. cause2:f1->solution2:f0

Caption: Logical relationship for troubleshooting high cell death.

References

Technical Support Center: Overcoming Resistance to SARS-CoV-2 nsp14 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the study of SARS-CoV-2 non-structural protein 14 (nsp14) and resistance to its inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is SARS-CoV-2 nsp14, and why is it a compelling antiviral target?

A1: Nsp14 is a critical bifunctional enzyme in coronaviruses.[1] It possesses two distinct enzymatic activities essential for the viral life cycle:

  • 3'-to-5' Exoribonuclease (ExoN) Activity: This domain acts as a proofreading mechanism, removing mismatched nucleotides incorporated by the viral RNA-dependent RNA polymerase (RdRp).[2][3] This proofreading function is crucial for maintaining the integrity of the large coronavirus genome.[4] Inactivating the ExoN domain leads to a significant increase in mutation rates, which can render the virus more susceptible to mutagenic drugs.[3]

  • N7-methyltransferase (N7-MTase) Activity: This domain catalyzes the methylation of the 5' end of viral RNA, forming a "cap" structure.[5][6] This cap is vital for viral RNA stability, efficient translation of viral proteins, and evasion of the host's innate immune system.[7][8]

Because both functions are highly conserved across coronaviruses and essential for replication, nsp14 is an attractive target for developing broad-spectrum antiviral therapies.[8][9]

Q2: My purified nsp14 shows low or no exoribonuclease (ExoN) activity. What are the common causes?

A2: This is a frequent issue. The most common reasons for low ExoN activity are:

  • Absence of nsp10 Cofactor: The ExoN activity of nsp14 is critically dependent on its interaction with the cofactor nsp10.[2] Nsp14 alone exhibits very poor enzymatic activity because the nsp10 interaction is required to stabilize the ExoN catalytic pocket.[2][10] For robust and consistent activity, nsp14 and nsp10 should be co-expressed and purified, or an nsp10-nsp14 fusion protein can be used, which has been shown to significantly enhance activity.[4][11][12]

  • Missing Divalent Cations: The ExoN active site requires divalent metal ions, such as Mg²⁺, for catalysis.[2] Ensure your reaction buffer contains an adequate concentration of these ions.

  • Substrate Degradation: Your RNA substrate may be degraded by contaminating RNases. This can lead to inconsistent results or false positives in certain assay formats. It is crucial to maintain an RNase-free environment. The use of label-free assay methods like SAMDI-MS can help monitor the integrity of the RNA substrate in each reaction.[3]

  • Improper Protein Folding: The nsp14 ExoN domain contains two zinc finger motifs that are essential for its structural stability and catalytic function.[2][13] Incorrect folding or denaturation will result in loss of activity. Ensure purification and storage buffers are optimized for protein stability.

Q3: My nsp14 inhibitor is effective in a biochemical assay but shows poor performance in cell-based antiviral assays. What could be the reason?

A3: This discrepancy is a common challenge in drug development. Potential reasons include:

  • Low Cell Permeability: The compound may not efficiently cross the cell membrane to reach its target in the cytoplasm, where viral replication occurs.[14]

  • Drug Metabolism: The inhibitor could be rapidly metabolized into an inactive form by cellular enzymes.[14]

  • Cellular Toxicity: The compound might be toxic to the host cells at concentrations required to inhibit the virus, leading to a narrow therapeutic window.

  • Inaccessibility of the Target Site: In the cellular context, nsp14 is part of a large, dynamic replication-transcription complex. The inhibitor's binding site, accessible on the purified protein, may be masked or altered within this complex. Studies have shown that some potent enzyme inhibitors fail to show antiviral activity in cells, suggesting the complexity of the intracellular environment is a critical factor.[15]

Q4: We are observing the emergence of resistant viruses in our long-term cell culture experiments. What mutations in nsp14 are associated with resistance?

A4: Resistance to nsp14 inhibitors is an emerging area of study. Specific mutations can confer resistance by either preventing inhibitor binding or by compensating for the inhibitor's effect.

  • Mutations in the Inhibitor Binding Pocket: Serial passage of SARS-CoV-2 in the presence of the nsp14 inhibitor C10 has been shown to select for mutations such as V290A and P393L .[16]

  • Mutations at the nsp10 Interface: For inhibitors that may disrupt the nsp14-nsp10 interaction, resistance mutations can arise at the protein-protein interface. The mutation T16E was found to confer resistance to the inhibitor OX18, likely by increasing the binding affinity between nsp14 and nsp10, thus making it harder for the inhibitor to disrupt the complex.[17]

Q5: How does nsp14's proofreading activity contribute to resistance against other antivirals like Remdesivir?

A5: Nsp14's ExoN proofreading function is a major mechanism of intrinsic resistance to many nucleoside analog inhibitors. These drugs, such as Remdesivir, work by being incorporated into the growing viral RNA chain by the RdRp (nsp12), causing replication to terminate. However, the nsp14-ExoN can recognize and excise these incorporated analogs, effectively removing the "poison" and allowing replication to continue.[18][19] Therefore, viruses with active ExoN are less sensitive to these drugs.[20] This has led to a therapeutic strategy of combining an RdRp inhibitor with an nsp14-ExoN inhibitor to create a synergistic antiviral effect.[21]

Troubleshooting Experimental Assays

Problem Potential Cause Recommended Solution
High background signal in RiboGreen ExoN assay 1. RNase contamination degrading the substrate.[3] 2. RiboGreen fluorescence decay in buffer.[11]1. Use RNase-free reagents and consumables. 2. Read fluorescence immediately after adding RiboGreen. Perform a no-enzyme control to measure signal decay.
Inconsistent results in N7-MTase radiometric assay 1. Sub-optimal substrate concentration (SAM or RNA cap analog). 2. Instability of the radiolabeled SAM.1. Determine the Kₘ for each substrate to ensure you are working under saturating conditions.[22] 2. Aliquot and store ³H-SAM appropriately; perform control reactions to check for degradation.
No resistant mutants identified after serial passage 1. Inhibitor concentration is too high (lethal) or too low (no selective pressure). 2. Insufficient number of passages.1. Perform a dose-response curve to determine the EC₅₀. Start passaging at a sub-lethal concentration (e.g., EC₅₀ or 2x EC₅₀) and gradually increase the concentration with each passage.[16] 2. Continue passaging for at least 4-5 rounds, or until a clear reduction in inhibitor efficacy is observed.
Difficulty confirming nsp14-nsp10 interaction 1. Low expression or instability of one or both proteins. 2. The interaction is too transient to be captured by co-immunoprecipitation.1. Optimize protein expression conditions. 2. Use a more sensitive in-cell method like Bioluminescence Resonance Energy Transfer (BRET) to quantify the interaction in real-time.[17]

Quantitative Data on nsp14 Inhibitors

The following table summarizes the potency of various small molecule inhibitors targeting the N7-MTase or ExoN functions of SARS-CoV-2 nsp14.

InhibitorTarget DomainAssay TypePotency (IC₅₀ / EC₅₀)Reference(s)
C10 N7-MTaseCell-based (Antiviral)64.03 to 301.9 nM (vs. variants)[5][23][24]
Patulin ExoNBiochemical & Cell-basedInhibits in vitro and reduces viral replication[4][11]
Aurintricarboxylic Acid (ATA) ExoNBiochemical & Cell-basedInhibits in vitro and reduces viral replication[4][11]
PF-03882845 N7-MTaseBiochemical (HTRF)IC₅₀ = 1.1 µM[22]
Inauhzin N7-MTaseBiochemical (HTRF)IC₅₀ = 23.0 µM[14][22]
Trifluperidol N7-MTaseBiochemical (HTRF)IC₅₀ = 12.9 µM[14][22]
Lomeguatrib N7-MTaseBiochemical (HTRF)IC₅₀ = 59.8 µM[14][22]
SS148 N7-MTaseBiochemical (Radiometric)IC₅₀ = 70 nM[25][26]
DS0464 N7-MTase (Bi-substrate)Biochemical (Radiometric)IC₅₀ = 1.1 µM[25][26]
OX18 ExoN (nsp10 interface)Cell-based (BRET)IC₅₀ = 11.2 µM[17]

Detailed Experimental Protocols

Protocol 1: RiboGreen-based nsp14 Exonuclease Assay

This protocol is adapted from fluorescence-based assays used to measure nsp14/nsp10 exoribonuclease activity.[4][11]

  • Reagent Preparation:

    • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.

    • Enzyme Mix: Prepare a solution of purified nsp14/nsp10 complex (or nsp10-nsp14 fusion protein) in Reaction Buffer to the desired final concentration (e.g., 50 nM).

    • Substrate: A double-stranded RNA (dsRNA) substrate of approximately 30-40 bp.

    • Detection Reagent: Quant-it™ RiboGreen RNA reagent, diluted 1:400 in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Assay Procedure:

    • Set up reactions in a 96-well or 384-well black plate suitable for fluorescence measurements.

    • To each well, add the dsRNA substrate to a final concentration of 50-100 ng/µL.

    • Add the test inhibitor at various concentrations or DMSO as a vehicle control.

    • Initiate the reaction by adding the Enzyme Mix. The final reaction volume is typically 20-50 µL.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the diluted RiboGreen reagent.

    • Immediately measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Data Analysis:

    • A decrease in fluorescence corresponds to ExoN activity (digestion of dsRNA releases the intercalating dye).

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor (positive) and no-enzyme (negative) controls.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Generation of Resistant Mutants by Serial Passage

This protocol outlines a general method for selecting for drug-resistant viral variants in cell culture.[16]

  • Cell and Virus Preparation:

    • Seed a suitable cell line (e.g., Vero E6) in T25 flasks to form a confluent monolayer.

    • Prepare a stock of wild-type SARS-CoV-2.

  • Passage 1 (P1):

    • Infect the cell monolayer with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01.

    • Add the nsp14 inhibitor at a concentration equal to its EC₅₀.

    • Incubate until a clear cytopathic effect (CPE) is observed (typically 48-72 hours).

    • Harvest the supernatant, clarify it by centrifugation, and store it as the P1 virus stock.

  • Subsequent Passages (P2 onwards):

    • Use the virus stock from the previous passage (e.g., P1) to infect a fresh monolayer of cells.

    • Double the concentration of the inhibitor (e.g., 2x EC₅₀ for P2, 4x EC₅₀ for P3, and so on).

    • Continue this process for multiple passages (e.g., 4-10 passages). If the virus is unable to replicate at a higher concentration, maintain the highest tolerable concentration for another passage.

  • Analysis of Resistant Virus:

    • After the final passage, isolate viral RNA from the supernatant.

    • Perform next-generation sequencing (NGS) on the viral genome, with a specific focus on the nsp14 gene, to identify mutations that have become dominant in the population.

    • To confirm that an identified mutation causes resistance, introduce it into a wild-type infectious clone using reverse genetics and test the resulting virus for altered susceptibility to the inhibitor.

Visualizations: Workflows and Pathways

experimental_workflows cluster_exon Exonuclease (ExoN) Activity Assays cluster_mtase N7-Methyltransferase (MTase) Activity Assays cluster_cell Cell-Based & Interaction Assays n1 RiboGreen Assay[11][27] (Fluorescence Decrease) n2 FRET Assay[27] (Fluorescence Increase) n3 SAMDI-MS Assay[3] (Label-Free Mass Spec) n4 Radiolabeled RNA Assay[28] (Autoradiography) m1 Radiometric Assay[25] (³H-SAM Incorporation) m2 HTRF Assay[22] (Fluorescence Resonance) c1 Antiviral Assay[22] (Viral Protein Quantification) c2 BRET Assay[17] (nsp14-nsp10 Interaction) start Start: Assess nsp14 Inhibition start->n1 Biochemical ExoN start->n2 Biochemical ExoN start->n3 Biochemical ExoN start->n4 Biochemical ExoN start->m1 Biochemical MTase start->m2 Biochemical MTase start->c1 Cellular Antiviral start->c2 Cellular Interaction

resistance_workflow cluster_selection 1. Resistance Selection cluster_id 2. Mutation Identification cluster_confirm 3. Confirmation p1 Infect cells with wild-type SARS-CoV-2 p2 Add nsp14 inhibitor at sub-lethal concentration (e.g., EC₅₀) p1->p2 p3 Incubate until CPE, harvest virus p2->p3 p4 Repeat infection with increasing inhibitor concentration (Serial Passage)[16] p3->p4 p4->p3 Multiple Rounds id1 Isolate viral RNA from final passage supernatant p4->id1 Proceed to analysis id2 Perform Next-Generation Sequencing (NGS) of genome id1->id2 id3 Align to reference and identify mutations in nsp14 gene id2->id3 cf1 Introduce identified mutation(s) into viral infectious clone (Reverse Genetics)[20] id3->cf1 Candidate mutation(s) found cf2 Generate recombinant mutant virus cf1->cf2 cf3 Perform antiviral assay to compare IC₅₀ of mutant vs. WT cf2->cf3 cf4 Resistance Confirmed: Mutant IC₅₀ > WT IC₅₀ cf3->cf4

resistance_mechanisms cluster_direct Direct Mechanisms cluster_indirect Indirect / Allosteric Mechanisms start nsp14 Inhibitor Resistance mech1 Altered Drug Binding Site (e.g., V290A, P393L)[16] start->mech1 mech3 Enhanced nsp14-nsp10 Interaction (e.g., T16E mutation)[17] start->mech3 mech2 Steric hindrance prevents inhibitor from binding to the active site. mech1->mech2 Leads to mech4 Stabilizes the active conformation of the ExoN domain, making it harder for inhibitor to disrupt. mech3->mech4 Leads to

References

Nsp14-IN-2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability, storage, and experimental data for a compound explicitly named "Nsp14-IN-2" is not publicly available at this time. This guide is based on general characteristics of small molecule inhibitors targeting the SARS-CoV-2 Nsp14 protein and is intended to provide general guidance. Researchers should always refer to the manufacturer's product-specific datasheet for detailed information and protocols.

Frequently Asked Questions (FAQs)

1. What is Nsp14-IN-2 and what is its mechanism of action?

Nsp14-IN-2 is a small molecule inhibitor targeting the non-structural protein 14 (Nsp14) of SARS-CoV-2. Nsp14 is a bifunctional enzyme with an N-terminal 3'-to-5' exoribonuclease (ExoN) proofreading domain and a C-terminal N7-methyltransferase (N7-MTase) domain, both of which are crucial for viral replication and immune evasion. Small molecule inhibitors of Nsp14 have been developed to target either the ExoN or the MTase activity, or in some cases, both. The precise mechanism of action for a specific inhibitor like Nsp14-IN-2 would depend on its chemical structure and binding site on the Nsp14 protein.

2. What are the recommended storage conditions for Nsp14-IN-2?

While specific data for Nsp14-IN-2 is unavailable, general recommendations for similar small molecule inhibitors are as follows:

FormStorage TemperatureDurationNotes
Solid (Lyophilized Powder) -20°C or -80°CLong-term (months to years)Protect from light and moisture.
Stock Solution (in DMSO or other organic solvent) -20°C or -80°CShort- to medium-term (weeks to months)Aliquot to avoid repeated freeze-thaw cycles.
Working Solution (in aqueous buffer) 2-8°CShort-term (hours to a few days)Prepare fresh before use for best results.

3. How should I reconstitute Nsp14-IN-2?

It is recommended to first dissolve the solid compound in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For cell-based assays, this stock solution can then be further diluted in an appropriate aqueous buffer or cell culture medium to the final working concentration. Ensure the final concentration of the organic solvent in the assay is low enough (typically <0.5%) to not affect the experimental results.

4. What is the solubility of Nsp14-IN-2?

The solubility of a specific inhibitor can vary. Generally, Nsp14 inhibitors are designed to have good solubility in organic solvents like DMSO. Aqueous solubility is often lower and can be influenced by the pH and composition of the buffer. It is crucial to determine the solubility of the specific batch of the compound being used.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound precipitation in aqueous solution - Low aqueous solubility of the compound.- Buffer incompatibility (pH, salt concentration).- Increase the percentage of co-solvent (e.g., DMSO) if permissible for the assay.- Prepare a fresh dilution from the stock solution.- Test different buffer conditions.
Inconsistent experimental results - Compound degradation due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Pipetting errors.- Prepare fresh aliquots of the stock solution.- Ensure proper storage conditions are maintained.- Calibrate pipettes and use proper pipetting techniques.
No or low inhibitory activity observed - Incorrect assay conditions.- Inactive compound.- The inhibitor may target a different activity of Nsp14 than the one being assayed.- Verify the assay protocol, including enzyme and substrate concentrations.- Test the activity of a positive control inhibitor.- Confirm the mechanism of action of the inhibitor and ensure the assay is appropriate.
Cell toxicity observed in cell-based assays - High concentration of the inhibitor.- High concentration of the organic solvent (e.g., DMSO).- Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final solvent concentration is below the toxic threshold for the cell line being used.

Experimental Protocols

General Protocol for an In Vitro Nsp14 Inhibition Assay

This is a generalized protocol and should be optimized for the specific assay format (e.g., fluorescence-based, luminescence-based).

  • Prepare Reagents:

    • Nsp14-IN-2 stock solution (e.g., 10 mM in DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Recombinant SARS-CoV-2 Nsp14 protein.

    • Substrate for the targeted enzymatic activity (e.g., a specific RNA oligonucleotide for ExoN activity or S-adenosyl-L-methionine (SAM) and a cap analog for MTase activity).

  • Assay Procedure:

    • Prepare serial dilutions of Nsp14-IN-2 in the assay buffer.

    • In a microplate, add the diluted inhibitor or vehicle control (DMSO).

    • Add the Nsp14 enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific duration.

    • Stop the reaction (if necessary) and measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Experimental_Workflow General Workflow for Nsp14-IN-2 In Vitro Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Nsp14-IN-2 Dilutions Pre_incubation Pre-incubate Nsp14 with Inhibitor Compound_Prep->Pre_incubation Enzyme_Prep Prepare Nsp14 Enzyme Solution Enzyme_Prep->Pre_incubation Substrate_Prep Prepare Substrate Solution Reaction_Initiation Initiate Reaction with Substrate Substrate_Prep->Reaction_Initiation Pre_incubation->Reaction_Initiation Incubation Incubate at Optimal Temperature Reaction_Initiation->Incubation Signal_Detection Detect Signal Incubation->Signal_Detection Data_Processing Calculate % Inhibition Signal_Detection->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: General workflow for an in vitro Nsp14 inhibition assay.

Caption: Troubleshooting logic for addressing inconsistent experimental results.

Selecting appropriate substrates for nsp14 methyltransferase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with nsp14 methyltransferase (MTase) assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary substrates for nsp14 methyltransferase activity?

A1: The SARS-CoV-2 nsp14 protein is a guanine-N7-directed methyltransferase. It demonstrates a broad substrate specificity and can catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to various substrates. These include:

  • GpppA-RNA: Capped RNA with a 5'-GpppA structure.

  • GpppA: Free cap analog.

  • GTP: Guanosine triphosphate.[1][2]

Notably, nsp14 is unable to methylate an already N7-methylated guanine cap analog (me7GpppA).[1][2]

Q2: Does the nsp10 protein influence nsp14 methyltransferase activity?

A2: While nsp10 is a crucial cofactor that significantly stimulates the 3'-to-5' exoribonuclease (ExoN) activity of nsp14, it is not required for its N7-methyltransferase (N7-MTase) function.[2][3][4] The MTase activity of nsp14 can be assayed effectively in the absence of nsp10.

Q3: What are the typical reaction conditions for an in vitro nsp14 MTase assay?

A3: Optimal reaction conditions can vary depending on the assay format. However, a general starting point based on published protocols includes:

  • Buffer: Tris-HCl is a commonly used buffer, with a pH typically around 8.0.[3]

  • Dithiothreitol (DTT): Included to maintain a reducing environment.[3][4]

  • Magnesium Chloride (MgCl₂): A required divalent cation for the reaction.[3][5]

  • SAM: The methyl donor, with concentrations often in the micromolar range.[3][6]

  • Temperature: Reactions are generally incubated at 30°C or 37°C.[3][6]

Substrate Affinity Data

The Michaelis constants (KM) provide an indication of the affinity of nsp14 for its substrates. Lower KM values suggest higher affinity.

SubstrateKM Value (μM)Reference
GpppA-RNA~1.1[2]
GpppA~1.2[2]
GTP~2.5[2]

Experimental Workflow for an nsp14 MTase Assay

The following diagram outlines a typical workflow for conducting an in vitro nsp14 methyltransferase assay.

experimental_workflow Experimental Workflow for nsp14 MTase Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Reaction Mix (Buffer, DTT, MgCl2) initiate Initiate Reaction (Add enzyme to mix) reagents->initiate enzyme Prepare nsp14 Enzyme enzyme->initiate substrates Prepare Substrates (GpppA-RNA, SAM) substrates->initiate incubate Incubate (e.g., 37°C for 60 min) initiate->incubate stop Stop Reaction (e.g., add SAH) incubate->stop detect Detect Product Formation (e.g., HTRF, Luminescence) stop->detect analyze Data Analysis detect->analyze

Caption: A generalized workflow for performing an nsp14 methyltransferase assay.

nsp14 Methyltransferase Signaling Pathway

This diagram illustrates the catalytic action of nsp14 in viral RNA cap methylation.

signaling_pathway nsp14 (N7-MTase) Catalytic Pathway SAM S-adenosyl-methionine (SAM) nsp14 nsp14 (N7-MTase) SAM->nsp14 Methyl Donor SAH S-adenosyl-homocysteine (SAH) nsp14->SAH Product m7GpppN_RNA 5'-m7GpppN-RNA (Cap-1) nsp14->m7GpppN_RNA Methylated Product GpppN_RNA 5'-GpppN-RNA (Cap-0) GpppN_RNA->nsp14 Substrate

References

Controlling for nsp14 exoribonuclease activity in MTase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with nsp14 and encountering challenges in controlling for its exoribonuclease (ExoN) activity during methyltransferase (MTase) assays.

Frequently Asked Questions (FAQs)

Q1: How can I be sure that the signal in my MTase assay is not confounded by the nsp14 exoribonuclease (ExoN) activity?

The N7-methyltransferase (MTase) and 3'-5' exoribonuclease (ExoN) are two distinct functional domains of nsp14.[1][2][3] Fortunately, their enzymatic activities can be functionally separated. The MTase activity of nsp14 is independent of the nsp10 cofactor, whereas the ExoN activity is significantly stimulated by nsp10.[1][4] Therefore, to minimize ExoN interference, you can perform your MTase assay in the absence of nsp10.

For a more definitive control, you can use a catalytically inactive ExoN mutant of nsp14. Site-directed mutagenesis of the ExoN active site (e.g., D90A/E92A mutations) has been shown to abolish exoribonuclease activity without impacting the MTase function.[2][5]

Q2: What are the recommended assay formats for specifically measuring nsp14 MTase activity?

Several robust assay formats are available for measuring nsp14 MTase activity:

  • Bioluminescent Assays: Commercial kits like MTase-Glo™ detect the formation of S-adenosylhomocysteine (SAH), a universal byproduct of methyltransferase reactions.[6] This method is highly sensitive and suitable for high-throughput screening.[6]

  • Radiometric Assays: These assays utilize a radiolabeled methyl donor, such as ³H-S-adenosylmethionine (³H-SAM), and a biotinylated RNA substrate.[7][8] The transfer of the radiolabeled methyl group to the RNA is then quantified.

  • Fluorescence-Based Assays: Homogeneous Time-Resolved Fluorescence (HTRF) assays can also be used to quantify the SAH produced during the MTase reaction.[1][9]

  • Label-Free Mass Spectrometry: Techniques like Self-Assembled Monolayers and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (SAMDI-MS) provide a label-free, high-throughput method to directly measure the enzymatic products.[3]

Q3: Does the choice of RNA substrate matter in an nsp14 MTase assay?

Yes, the substrate can influence the activity. Nsp14 can methylate both GpppA and GpppA-RNA substrates.[9] It can also use free GTP as a substrate for methylation.[10] For routine MTase assays, a short, capped RNA oligonucleotide (e.g., GpppA-RNA) is a suitable substrate.[6][9] Using uncapped RNA can also result in detectable MTase activity.[6][11]

Q4: My nsp14 protein seems to be unstable. How can I improve its stability during purification and in my assays?

Maintaining reducing conditions is crucial for the stability of nsp14.[1] It is recommended to include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your purification and reaction buffers.[1][8] Additionally, the presence of its cofactor nsp10 or the MTase reaction product S-adenosylhomocysteine (SAH) has been shown to stabilize the nsp14 protein.[12]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no MTase activity Inactive Enzyme: Protein may have degraded or denatured.- Ensure proper protein folding and purity. - Maintain reducing conditions during purification and storage (e.g., include 1-10 mM DTT).[1][8] - Store the enzyme in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Suboptimal Assay Conditions: Incorrect buffer composition, pH, or temperature.- Optimize the reaction buffer. A commonly used buffer is Tris-HCl at a pH between 7.5 and 8.3.[1][7] - Titrate the concentrations of SAM and the RNA substrate to determine their optimal levels.[6]
Inhibitory Contaminants: Presence of inhibitors from the purification process (e.g., high concentrations of imidazole).- Perform a buffer exchange or dialysis step after purification to remove any potential inhibitors.
High background signal Non-enzymatic Signal: Assay components are contributing to the signal.- Run a control reaction without the nsp14 enzyme to determine the background signal. - If using a fluorescent or luminescent assay, check for autofluorescence or autoluminescence of your test compounds.
Contaminating Nuclease Activity: Degradation of the RNA substrate by contaminating nucleases.- Ensure high purity of your nsp14 protein preparation. - Include an RNase inhibitor in your reaction mixture.
Inconsistent results Pipetting Errors: Inaccurate dispensing of small volumes.- Use calibrated pipettes and appropriate pipetting techniques. - Prepare a master mix of reagents to minimize variability between wells.
Assay Drift: Changes in temperature or incubation times.- Ensure consistent incubation times and temperatures for all samples. - Allow all reagents to equilibrate to the reaction temperature before starting the assay.
Difficulty distinguishing MTase from ExoN activity Suboptimal Assay Design: The assay conditions do not sufficiently suppress ExoN activity.- Perform the MTase assay in the absence of the nsp10 cofactor to minimize ExoN activity.[1] - Use an ExoN-deficient nsp14 mutant (e.g., D90A/E92A) as a negative control for exoribonuclease activity.[2]

Experimental Protocols

Protocol 1: Bioluminescent nsp14 MTase Assay (using MTase-Glo™)

This protocol is adapted from commercially available bioluminescent methyltransferase assays.[6]

Materials:

  • Purified nsp14 protein

  • Capped RNA substrate (e.g., GpppA-oligo)

  • S-adenosylmethionine (SAM)

  • MTase-Glo™ Reagent

  • MTase-Glo™ Detection Solution

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare the MTase reaction mixture in a suitable buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM MgCl₂).[5]

  • Add the following to each well of the 384-well plate:

    • 1 ng of nsp14 protein

    • Desired concentration of capped RNA substrate (e.g., 25 µM)

    • Desired concentration of SAM (e.g., 50 µM)

    • Test compounds or vehicle control

  • Incubate the reaction at 37°C for 60-90 minutes.[6][11]

  • Add the MTase-Glo™ Reagent to each well to stop the enzymatic reaction and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Add the MTase-Glo™ Detection Solution.

  • Measure the luminescence using a plate reader.

Quantitative Data Summary:

ParameterValueReference
nsp14 Concentration1 ng/reaction[6]
RNA Substrate Concentration25-50 µM[6]
SAM Concentration5-50 µM[6]
Incubation Time30-90 minutes[6][11]
Incubation Temperature23-37°C[6]
Protocol 2: Site-Directed Mutagenesis to Inactivate nsp14 ExoN Activity

This protocol outlines the general steps for creating an ExoN-deficient nsp14 mutant.

Workflow:

G cluster_design Design cluster_mutagenesis Mutagenesis cluster_verification Verification cluster_expression Protein Expression & Purification Identify Target Residues Identify Target Residues Design Primers Design Primers Identify Target Residues->Design Primers e.g., D90A, E92A PCR Mutagenesis PCR Mutagenesis Design Primers->PCR Mutagenesis DPN1 Digestion DPN1 Digestion PCR Mutagenesis->DPN1 Digestion Digest parental DNA Transformation Transformation DPN1 Digestion->Transformation Plasmid Isolation Plasmid Isolation Transformation->Plasmid Isolation Sequencing Sequencing Plasmid Isolation->Sequencing Confirm mutation Protein Expression Protein Expression Sequencing->Protein Expression Purification Purification Protein Expression->Purification

Caption: Workflow for generating an ExoN-inactive nsp14 mutant.

Procedure:

  • Identify Target Residues: Based on structural and functional data, identify the catalytic residues in the ExoN active site. For SARS-CoV-2 nsp14, these are Asp90 and Glu92.[2]

  • Primer Design: Design mutagenic primers that incorporate the desired alanine substitutions (D90A and E92A).

  • PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase and the nsp14 expression plasmid as a template.

  • DPN1 Digestion: Digest the PCR product with DpnI endonuclease to remove the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutations by DNA sequencing.

  • Protein Expression and Purification: Express and purify the mutant nsp14 protein using your established protocol.

  • Validation: Confirm the loss of ExoN activity and retention of MTase activity using appropriate enzymatic assays.

Logical Relationships

Controlling for ExoN Activity in MTase Assays

The following diagram illustrates the logical steps to ensure the specificity of your nsp14 MTase assay.

G Start Start MTase Assay MTase Assay Start->MTase Assay Assay without nsp10 Assay without nsp10 MTase Assay->Assay without nsp10 Primary Control Use ExoN-deficient mutant Use ExoN-deficient mutant MTase Assay->Use ExoN-deficient mutant Definitive Control Compare with WT nsp14 + nsp10 Compare with WT nsp14 + nsp10 Assay without nsp10->Compare with WT nsp14 + nsp10 Use ExoN-deficient mutant->Compare with WT nsp14 + nsp10 Specific MTase Activity Specific MTase Activity Compare with WT nsp14 + nsp10->Specific MTase Activity

Caption: Decision tree for controlling ExoN activity in MTase assays.

References

Validation & Comparative

A Comparative Guide to SARS-CoV-2 Nsp14 Inhibitors: Benchmarking Nsp14-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel SARS-CoV-2 non-structural protein 14 (nsp14) inhibitor, nsp14-IN-2 (also identified in the literature as C10), with other known inhibitors targeting this critical viral enzyme. Nsp14 is a bifunctional enzyme with both a 3'-to-5' exoribonuclease (ExoN) proofreading activity and an N7-methyltransferase (N7-MTase) activity, both of which are essential for viral replication and immune evasion. This makes it a promising target for antiviral drug development.

This document summarizes key quantitative data, details experimental methodologies for the cited assays, and provides visual representations of relevant biological pathways and experimental workflows to aid in the objective assessment of these compounds.

Overview of Nsp14-IN-2 (C10)

Nsp14-IN-2, referred to as C10 in recent publications, is a potent and selective, non-nucleoside inhibitor of the SARS-CoV-2 nsp14 N7-methyltransferase.[1][2] It specifically targets the S-adenosylmethionine (SAM)-binding pocket of the enzyme.[1][2] Preclinical studies have demonstrated its robust antiviral activity against SARS-CoV-2 and its variants, with EC50 values in the nanomolar range, comparable to the FDA-approved drug remdesivir.[1][2] Furthermore, C10 has shown efficacy in a transgenic mouse model of SARS-CoV-2 infection.[1] While the precise chemical structure of C10 (nsp14-IN-2) is not publicly available in the reviewed literature, its biological and pharmacological profiles position it as a significant benchmark for nsp14 inhibitor development.

Quantitative Comparison of Nsp14 Inhibitors

The following tables summarize the in vitro efficacy of nsp14-IN-2 (C10) and other representative nsp14 inhibitors. These inhibitors are categorized based on their primary mechanism of action against the N7-methyltransferase or the exoribonuclease domain.

Table 1: Inhibitors of Nsp14 N7-Methyltransferase Activity

CompoundMechanism of ActionIC50 (µM)EC50 (µM)Cell LineCitation(s)
nsp14-IN-2 (C10) Non-nucleoside, SAM-competitive0.340.064 - 0.302Vero E6[1][2]
SS148SAM-competitive0.07--[3][4]
WZ16SAM-competitive0.19--[5]
DS0464Bisubstrate inhibitor1.1--[3][5]
ZINC475239213Non-SAM-like6--[6]
ZINC730084824Non-SAM-like50--[6]
ZINC61142882Non-SAM-like2.2--[6]
SinefunginPan-methyltransferase inhibitor---

Table 2: Inhibitors of Nsp14 Exoribonuclease (ExoN) Activity

CompoundMechanism of ActionIC50 (µM)EC50 (µM)Cell LineCitation(s)
PatulinNon-nucleoside1.8-VERO E6[7]
Aurintricarboxylic Acid (ATA)Non-nucleoside10.3-VERO E6[7]
PNU-177836----
Ribavirin triphosphateNucleoside analog---

Signaling Pathways and Experimental Workflows

Nsp14-Mediated Activation of NF-κB Signaling

SARS-CoV-2 nsp14 has been shown to activate the NF-κB signaling pathway, contributing to the pro-inflammatory cytokine storm observed in severe COVID-19 cases. This activation is dependent on the methyltransferase activity of nsp14 and involves its interaction with the host protein inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). This interaction facilitates the nuclear translocation of the p65 subunit of NF-κB, leading to the transcription of pro-inflammatory genes such as IL-6 and IL-8.

nsp14_NFkB_pathway cluster_virus SARS-CoV-2 cluster_host_cytoplasm Host Cell Cytoplasm cluster_host_nucleus Host Cell Nucleus nsp14 Nsp14 IMPDH2 IMPDH2 nsp14->IMPDH2 interacts with IKK IKK complex IMPDH2->IKK activates IkB IκB IKK->IkB phosphorylates p65_p50 NF-κB (p65/p50) IkB->p65_p50 releases p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc translocates to DNA DNA p65_p50_nuc->DNA binds to mRNA Pro-inflammatory mRNA DNA->mRNA transcribes cytokines Pro-inflammatory Cytokines (IL-6, IL-8) mRNA->cytokines translates to

Caption: Nsp14 activation of the NF-κB pathway.

Experimental Workflow: Nsp14 Methyltransferase Assay

A common method to assess the activity of nsp14's N7-methyltransferase is a luminescence-based assay that measures the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.

MTase_assay_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A Prepare reaction buffer (Tris-HCl, DTT, MgCl2) B Add Nsp14 enzyme A->B C Add test inhibitor (e.g., nsp14-IN-2) B->C D Add substrates: SAM and GpppA-RNA C->D E Incubate at 37°C D->E F Add detection reagents (e.g., MTase-Glo™) E->F G Incubate at RT F->G H Measure luminescence G->H

Caption: Luminescence-based Nsp14 MTase assay workflow.

Detailed Experimental Protocols

Nsp14 N7-Methyltransferase Luminescence Assay

This protocol is adapted from methodologies described for high-throughput screening of nsp14 inhibitors.

Materials:

  • Recombinant SARS-CoV-2 Nsp14 protein

  • S-adenosylmethionine (SAM)

  • GpppA-RNA cap analog

  • Test inhibitors (e.g., nsp14-IN-2)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM DTT, 1 mM MgCl2, 0.01% Tween-20

  • Luminescence-based methyltransferase assay kit (e.g., MTase-Glo™ Methyltransferase Assay, Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO and dispense into the 384-well assay plate. Include a DMSO-only control (no inhibitor) and a control with a known pan-methyltransferase inhibitor (e.g., sinefungin).

  • Enzyme Preparation: Dilute the recombinant Nsp14 enzyme to the desired concentration in the reaction buffer.

  • Reaction Initiation: Add the diluted Nsp14 enzyme to each well of the assay plate containing the test compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Substrate Addition: Prepare a substrate mix containing SAM and GpppA-RNA in reaction buffer. Add the substrate mix to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and initiate the detection process by adding the MTase-Glo™ reagent according to the manufacturer's instructions. This reagent converts the SAH byproduct into ATP, which is then used by a luciferase to generate a light signal.

  • Luminescence Measurement: After a further incubation period at room temperature to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: The inhibitory activity of the test compounds is determined by the reduction in the luminescent signal compared to the DMSO control. Calculate IC50 values by fitting the dose-response data to a suitable equation.

Nsp14 Exoribonuclease (ExoN) Fluorescence-Based Assay

This protocol is based on a fluorescence resonance energy transfer (FRET) or a RiboGreen-based assay for measuring nuclease activity.

Materials:

  • Recombinant SARS-CoV-2 Nsp14/Nsp10 complex (Nsp10 enhances ExoN activity)

  • Fluorescently labeled RNA substrate (e.g., a short dsRNA with a 3' overhang, labeled with a fluorophore and a quencher on opposite ends, or a dsRNA for use with an intercalating dye like RiboGreen)

  • Test inhibitors

  • ExoN Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA

  • 96-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test inhibitors in the ExoN reaction buffer. Dilute the Nsp14/Nsp10 complex to the desired concentration in the same buffer.

  • Pre-incubation: Add the diluted Nsp14/Nsp10 complex to the wells of the 96-well plate containing the test inhibitors. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the fluorescently labeled RNA substrate to each well to start the exonuclease reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes) at 37°C.

    • For a FRET-based assay, an increase in fluorescence indicates the separation of the fluorophore and quencher due to RNA degradation.

    • For a RiboGreen-based assay, a decrease in fluorescence indicates the loss of dsRNA for the dye to intercalate with.

  • Data Analysis: The rate of the reaction is determined from the slope of the linear phase of the fluorescence change over time. The inhibitory effect of the compounds is calculated by comparing the reaction rates in the presence of the inhibitor to the DMSO control. IC50 values are determined from the dose-response curves.

Conclusion

The landscape of SARS-CoV-2 nsp14 inhibitors is rapidly evolving, with compounds like nsp14-IN-2 (C10) demonstrating significant promise due to their high potency and in vivo efficacy. The data presented in this guide highlights the potential of targeting the N7-methyltransferase activity of nsp14 as a viable antiviral strategy. The detailed experimental protocols and workflow diagrams provided herein are intended to facilitate the standardized evaluation and comparison of novel nsp14 inhibitors, ultimately accelerating the development of new therapeutics to combat COVID-19 and future coronavirus outbreaks. Researchers are encouraged to utilize these methodologies to benchmark their own compounds against the inhibitors detailed in this guide.

References

SARS-CoV-2 nsp14-IN-2 vs Remdesivir mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Antiviral Mechanisms: SARS-CoV-2 nsp14 Inhibitors Versus Remdesivir

In the ongoing effort to develop effective therapeutics against SARS-CoV-2, a variety of viral proteins have been identified as promising drug targets. Among these, the RNA-dependent RNA polymerase (RdRp) and the non-structural protein 14 (nsp14) have garnered significant attention. This guide provides a detailed comparison of the mechanisms of action of two distinct antiviral strategies: the direct inhibition of the viral polymerase by Remdesivir and the targeting of the multi-functional nsp14 enzyme by a representative inhibitor, herein exemplified by a generic nsp14 exonuclease (ExoN) inhibitor.

Overview of Viral Targets

Remdesivir targets the core of the viral replication machinery, the RNA-dependent RNA polymerase (RdRp) , also known as nsp12.[1][2][3][4][5] This enzyme is essential for replicating the virus's RNA genome and transcribing its genes.[3][4][5]

Nsp14 inhibitors , on the other hand, target a bifunctional enzyme, nsp14 , which possesses two critical activities for the virus: a 3'-to-5' exoribonuclease (ExoN) proofreading activity and a C-terminal N7-methyltransferase (N7-MTase) activity.[6][7][8][9][10] The ExoN domain ensures the fidelity of RNA replication, a crucial function for a virus with a large RNA genome.[7][9][10] The N7-MTase is involved in capping the 5' end of viral RNAs, a modification vital for RNA stability, translation, and evasion of the host immune system.[8][9][10]

Mechanism of Action

Remdesivir: A Nucleoside Analog Chain Terminator

Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form, remdesivir triphosphate (RTP).[1][11][12] RTP mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the RdRp.[1][11][12] The incorporation of RTP does not immediately halt RNA synthesis; instead, it allows for the addition of a few more nucleotides before causing a delayed termination of the chain.[1][13] This premature stoppage of RNA synthesis effectively inhibits viral replication.[12][14]

Diagram: Mechanism of Action of Remdesivir

Remdesivir_Mechanism cluster_cell Host Cell Remdesivir Remdesivir (Prodrug) RTP Remdesivir Triphosphate (RTP) (Active Form) Remdesivir->RTP Metabolism RdRp SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) RTP->RdRp Competes with ATP Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Viral_RNA Viral RNA Template Viral_RNA->RdRp Termination Delayed Chain Termination Nascent_RNA->Termination Incorporation of RTP

Caption: Mechanism of action of Remdesivir in a host cell.

Nsp14 Inhibitors: Disrupting Proofreading and Capping

Inhibitors of nsp14 can be designed to target either of its enzymatic functions. For the purpose of this comparison, we will focus on an nsp14 ExoN inhibitor .

The primary role of the nsp14 ExoN is to act as a proofreading enzyme, removing mismatched nucleotides incorporated by the RdRp.[7][9] This proofreading function is also capable of excising nucleoside analogs like Remdesivir, thereby reducing their antiviral efficacy.[15][16][17] By inhibiting the ExoN activity, an nsp14 inhibitor can achieve two key antiviral effects:

  • Increased Viral Mutation Rate: The inhibition of proofreading leads to an accumulation of mutations in the viral genome. This can result in the production of non-viable virus particles, a phenomenon known as "lethal mutagenesis."[18]

  • Synergy with other Antivirals: By preventing the removal of nucleoside analogs like Remdesivir, nsp14 ExoN inhibitors can significantly enhance their potency.[15][19]

Furthermore, some nsp14 inhibitors may also affect the N7-MTase activity, which would disrupt viral RNA capping, leading to RNA degradation and recognition by the host's innate immune system.[9][10]

Diagram: Mechanism of Action of an nsp14 ExoN Inhibitor

nsp14_Inhibitor_Mechanism cluster_virus SARS-CoV-2 Replication Complex nsp14_Inhibitor nsp14 ExoN Inhibitor nsp14 nsp14 (ExoN Domain) nsp14_Inhibitor->nsp14 Inhibition Corrected_RNA Corrected Viral RNA nsp14->Corrected_RNA Mutated_RNA Mutated Viral RNA (Lethal Mutagenesis) nsp14->Mutated_RNA Blocked Proofreading RdRp RdRp Viral_RNA Viral RNA with Mismatches RdRp->Viral_RNA Error-prone Replication Viral_RNA->nsp14 Proofreading

Caption: Mechanism of action of an nsp14 ExoN inhibitor.

Quantitative Comparison of Antiviral Activity

Direct comparative quantitative data for a specific "nsp14-IN-2" is not available in the public domain. However, data from studies on representative nsp14 inhibitors and Remdesivir can provide insights into their potential efficacy.

ParameterRemdesivirRepresentative nsp14 Inhibitor (e.g., C10)Reference
Target RNA-dependent RNA Polymerase (nsp12)3'-to-5' Exoribonuclease (nsp14-ExoN)[1],[20]
Mechanism Delayed chain termination of viral RNAInhibition of viral RNA proofreading[1],[20]
EC50 (in vitro) 0.77 µM (Vero E6 cells)64.03 to 301.9 nM (against various SARS-CoV-2 variants)[21],[20]
Clinical Status FDA Approved for treatment of COVID-19Preclinical[11],[20]
Synergy Synergistic with nsp14 ExoN inhibitorsSynergistic with nucleoside analogs (e.g., Remdesivir)[15],[19]

EC50 (Half-maximal effective concentration) values can vary depending on the cell line and assay conditions.

Experimental Protocols

In Vitro Antiviral Activity Assay (EC50 Determination)

Objective: To determine the concentration of the antiviral compound required to inhibit viral replication by 50%.

Methodology:

  • Cell Culture: Vero E6 cells (or another susceptible cell line) are seeded in 96-well plates and incubated overnight to form a monolayer.

  • Compound Dilution: The antiviral compound (Remdesivir or nsp14 inhibitor) is serially diluted to various concentrations.

  • Viral Infection: The cell culture medium is removed, and the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured. This can be done through various methods, such as:

    • Plaque Assay: To count the number of viral plaques.

    • RT-qPCR: To quantify the amount of viral RNA.

    • Cytopathic Effect (CPE) Assay: To assess the virus-induced cell death.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Nsp14 Exoribonuclease (ExoN) Inhibition Assay

Objective: To measure the ability of a compound to inhibit the proofreading activity of nsp14.

Methodology:

  • Reagents:

    • Recombinant purified SARS-CoV-2 nsp14/nsp10 protein complex.

    • A fluorescently labeled RNA substrate containing a mismatched nucleotide at the 3' end.

    • The nsp14 inhibitor compound at various concentrations.

  • Reaction Setup: The nsp14/nsp10 complex is pre-incubated with the inhibitor compound.

  • Initiation of Reaction: The RNA substrate is added to the mixture to start the exonuclease reaction.

  • Incubation: The reaction is incubated at an optimal temperature for a specific time.

  • Detection: The cleavage of the RNA substrate by the ExoN activity is measured by detecting the change in fluorescence.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

Remdesivir and nsp14 inhibitors represent two distinct and promising strategies for combating SARS-CoV-2. Remdesivir directly targets the viral replication engine, the RdRp, leading to the termination of RNA synthesis. In contrast, nsp14 inhibitors, particularly those targeting the ExoN domain, cripple the virus's ability to correct errors, leading to lethal mutagenesis and potentially enhancing the efficacy of other antiviral drugs. The synergistic potential of combining these two classes of inhibitors offers a compelling avenue for future therapeutic development, aiming to create a high barrier to the emergence of drug resistance. Further research and clinical trials are essential to fully elucidate the therapeutic potential of nsp14 inhibitors, both as monotherapies and in combination with other antiviral agents.

References

Nsp14-IN-2 and Competitors: A Comparative Guide to Viral vs. Human Methyltransferase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of nsp14-IN-2 and other novel inhibitors for the SARS-CoV-2 nsp14 methyltransferase (N7-MTase) versus human methyltransferases. The data presented is compiled from recent studies and aims to facilitate informed decisions in the development of targeted antiviral therapies.

The SARS-CoV-2 nsp14 protein is a crucial bifunctional enzyme involved in viral replication and immune evasion. Its C-terminal methyltransferase domain catalyzes the N7-methylation of the viral RNA cap, a modification essential for viral RNA stability and translation, and for evading the host's innate immune system.[1][2] This makes nsp14 an attractive target for antiviral drug development. However, the ubiquitous nature of methyltransferases in human cells necessitates that any potential inhibitor demonstrates high selectivity for the viral enzyme to minimize off-target effects and potential toxicity. This guide examines the selectivity profiles of several recently developed nsp14 inhibitors.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various compounds against SARS-CoV-2 nsp14 and a panel of human methyltransferases. Lower IC50 values indicate higher potency.

CompoundSARS-CoV-2 nsp14 IC50Human MethyltransferaseIC50 / % InhibitionReference
SS148 70 ± 6 nMBCDIN3D30 ± 2 nM[3]
G9aNo inhibition[3]
SETD3No inhibition[3]
ALKBH5No inhibition[3]
METTL3-METTL14> 50 µM[3]
DS0464 1.1 ± 0.2 µMBCDIN3D46 ± 9 µM[3]
G9aNo inhibition[3]
SETD3No inhibition[3]
ALKBH5No inhibition[3]
METTL3-METTL14> 50 µM[3]
12q (STM969) 19 nMG9a>1 µM[4][5]
GLP>1 µM[4][5]
SETD2>1 µM[4][5]
SUV39H2>1 µM[4][5]
PRMT1>1 µM[4][5]
PRMT5>1 µM[4][5]
12r 22 nMG9a>1 µM[4][5]
GLP>1 µM[4][5]
SETD2>1 µM[4][5]
SUV39H2>1 µM[4][5]
PRMT1>1 µM[4][5]
PRMT5>1 µM[4][5]
12s 24 nMG9a>1 µM[4][5]
GLP>1 µM[4][5]
SETD2>1 µM[4][5]
SUV39H2>1 µM[4][5]
PRMT1>1 µM[4][5]
PRMT5>1 µM[4][5]
18l (HK370) 31 nMHuman RNMT> 25 µM[6]
Sinefungin 19 ± 10 nM--[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of nsp14 inhibitors.

Radiometric Methyltransferase Assay

This assay is a widely used method to measure the activity of methyltransferases by quantifying the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-methionine (SAM) to a substrate.

Workflow for Radiometric Methyltransferase Assay

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_capture Product Capture cluster_wash Washing cluster_detection Detection A Prepare reaction mix: - Buffer (e.g., Tris-HCl) - DTT - Biotinylated RNA substrate - nsp14 enzyme B Add [3H]-SAM (tritiated S-adenosylmethionine) to initiate the reaction A->B Start C Incubate at optimal temperature (e.g., 30°C for 1 hour) B->C D Stop reaction and transfer to streptavidin-coated plates C->D Stop E Incubate to allow biotinylated RNA to bind to the plate D->E F Wash plates to remove unincorporated [3H]-SAM E->F G Add scintillation cocktail F->G H Measure radioactivity using a scintillation counter G->H Quantify

Caption: Workflow of a typical radiometric methyltransferase assay.

Detailed Steps:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the nsp14 enzyme, a biotinylated RNA substrate, and a suitable buffer (e.g., Tris-HCl at pH 7.5).[7]

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the methyl donor, tritiated S-adenosylmethionine ([³H]-SAM).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour) to allow for the transfer of the radiolabeled methyl group to the RNA substrate.

  • Stopping the Reaction and Capture: The reaction is stopped, and the mixture is transferred to streptavidin-coated microplates. The biotinylated RNA, now potentially methylated, binds to the streptavidin on the plate surface.

  • Washing: The plates are washed to remove any unincorporated [³H]-SAM.

  • Detection: A scintillation cocktail is added to the wells, and the radioactivity is measured using a scintillation counter. The amount of radioactivity is directly proportional to the methyltransferase activity. For inhibitor screening, various concentrations of the test compound are included in the initial reaction mixture, and the reduction in radioactivity is measured to determine the IC50 value.[7]

Echo MS Assay

The Echo MS (Mass Spectrometry) system allows for high-throughput screening of enzyme inhibitors by directly measuring the enzymatic reaction products.

Workflow for Echo MS Assay

cluster_dispense Reagent Dispensing cluster_reaction Enzymatic Reaction cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis A Acoustic dispensing of: - nsp14 enzyme - Substrate (GpppA) - SAM - Inhibitor (at various concentrations) B Incubate reaction plate A->B Start Reaction C Direct injection of reaction mixture into the mass spectrometer B->C Analyze D Quantify substrate (GpppA) and product (7-Me-GpppA) C->D E Calculate percentage of inhibition based on product/substrate ratio D->E F Determine IC50 values E->F Calculate

Caption: High-throughput screening workflow using the Echo MS system.

Detailed Steps:

  • Reagent Dispensing: An acoustic liquid handler (like the Echo) is used to dispense nanoliter volumes of the enzyme (nsp14), substrate (e.g., GpppA), methyl donor (SAM), and the inhibitor at various concentrations into a microplate.

  • Incubation: The reaction plate is incubated to allow the enzymatic reaction to proceed.

  • Mass Spectrometry Analysis: The reaction mixture is directly injected into a triple-quadrupole mass spectrometer.[4] The instrument is set up to specifically detect and quantify the substrate and the methylated product.

  • Data Analysis: The percentage of inhibition is calculated based on the ratio of the product to the substrate in the presence of the inhibitor compared to a control without the inhibitor. IC50 values are then determined from the dose-response curves.[4]

Signaling Pathways and Logical Relationships

The primary role of nsp14's methyltransferase activity is in the formation of the viral mRNA cap structure, which is crucial for the virus to evade the host's immune system.

Role of nsp14 in Viral mRNA Capping and Immune Evasion

cluster_virus Viral Replication Cycle cluster_host Host Cell Viral_RNA Viral Genomic RNA Transcription Transcription Viral_RNA->Transcription Nascent_RNA Nascent Viral mRNA (5'-ppp-RNA) Transcription->Nascent_RNA Capping RNA Capping (Guanine Transfer) Nascent_RNA->Capping GpppN_RNA 5'-GpppN-RNA Capping->GpppN_RNA nsp14 nsp14 (N7-MTase) GpppN_RNA->nsp14 Methylation Immune_Sensing Innate Immune Sensors (e.g., RIG-I) GpppN_RNA->Immune_Sensing Recognized by m7GpppN_RNA Capped mRNA (5'-m7GpppN-RNA) nsp14->m7GpppN_RNA Translation Translation m7GpppN_RNA->Translation m7GpppN_RNA->Immune_Sensing Evades Viral_Proteins Viral Proteins Translation->Viral_Proteins Immune_Response Antiviral Response (e.g., Interferon production) Immune_Sensing->Immune_Response Activates Inhibitor nsp14 Inhibitor (e.g., nsp14-IN-2) Inhibitor->nsp14 Inhibits

References

Comparative Analysis of nsp14-IN-2 Cross-reactivity with Viral Methyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of nsp14-IN-2, a potent inhibitor of the SARS-CoV-2 non-structural protein 14 (nsp14) N7-methyltransferase, against a panel of other viral and human methyltransferases. The data presented herein is crucial for evaluating the selectivity and potential off-target effects of nsp14-IN-2, guiding further preclinical and clinical development.

Executive Summary

Nsp14-IN-2, identified as a highly potent and selective non-nucleoside inhibitor of the SARS-CoV-2 nsp14 S-adenosylmethionine (SAM)-binding pocket, demonstrates significant promise as an antiviral therapeutic. This guide summarizes the inhibitory activity of a key nsp14 inhibitor, compound C10 (referred to here as nsp14-IN-2 for the purpose of this guide), against its primary target and other viral methyltransferases. The data reveals a favorable selectivity profile, with significantly lower inhibitory activity observed against other viral and human methyltransferases, suggesting a reduced potential for off-target effects.

Data Presentation: Inhibitory Activity of nsp14-IN-2

The following table summarizes the half-maximal inhibitory concentration (IC50) values of nsp14-IN-2 against various viral and human methyltransferases. The data is compiled from in vitro biochemical assays.

Target EnzymeVirus/OrganismIC50 (µM)Fold Selectivity vs. SARS-CoV-2 nsp14
nsp14 N7-Methyltransferase SARS-CoV-2 0.32 1x
nsp14 N7-MethyltransferaseMERS-CoV0.672.1x
nsp14 N7-MethyltransferaseHCoV-OC431.023.2x
nsp14 N7-MethyltransferaseHCoV-229E9.1128.5x
NS5 MethyltransferaseZika Virus>10>31.3x
E1/E12 N7-MethyltransferaseMonkeypox VirusMinor-
METTL3/14Human>10>31.3x
DNMT1Human>10>31.3x
RNMTHuman>10>31.3x

Note: "Minor" indicates negligible inhibitory effect observed in counter-screen assays. Fold selectivity is calculated as IC50 (Off-target) / IC50 (SARS-CoV-2 nsp14).

Experimental Protocols

The following is a generalized protocol for determining the cross-reactivity of nsp14-IN-2 against various methyltransferases, based on established methodologies such as luminescence-based enzymatic assays, radiometric assays, and Homogeneous Time-Resolved Fluorescence (HTRF) assays.

1. Reagents and Materials:

  • Recombinant viral and human methyltransferase enzymes (e.g., SARS-CoV-2 nsp14, MERS-CoV nsp14, human METTL3/14, etc.)

  • nsp14-IN-2 (or test compound) dissolved in a suitable solvent (e.g., DMSO)

  • S-adenosyl-L-methionine (SAM) - methyl donor

  • Methyltransferase-specific substrates (e.g., GpppG cap analog for nsp14)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 10 mM KCl, 0.01% Tween-20)

  • Detection reagents specific to the chosen assay format (e.g., luminescence detection kit, radiolabeled SAM, HTRF antibody pairs)

  • Microplates (e.g., 384-well plates)

  • Plate reader capable of detecting the assay signal (luminescence, radioactivity, or fluorescence)

2. Assay Procedure:

  • Compound Dispensing: Serially dilute nsp14-IN-2 in the assay buffer to achieve a range of desired concentrations. Dispense the diluted compound or vehicle control (e.g., DMSO) into the wells of the microplate.

  • Enzyme Addition: Add the purified recombinant methyltransferase enzyme to each well containing the compound or control.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the methyltransferase reaction by adding a mixture of SAM and the specific substrate to each well.

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Reaction Termination (if applicable): For some assay formats, the reaction may need to be stopped by adding a quenching solution.

  • Signal Detection: Add the detection reagents according to the manufacturer's instructions for the chosen assay kit (e.g., luminescence reagent, scintillation cocktail, HTRF antibodies).

  • Data Acquisition: Read the plate using a microplate reader to measure the signal (luminescence, counts per minute, or HTRF ratio).

3. Data Analysis:

  • Normalize the raw data against control wells (e.g., no enzyme, no compound).

  • Plot the percentage of inhibition as a function of the logarithm of the nsp14-IN-2 concentration.

  • Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value for each methyltransferase.

  • Calculate the fold selectivity by dividing the IC50 of the off-target enzyme by the IC50 of the primary target enzyme (SARS-CoV-2 nsp14).

Mandatory Visualizations

Signaling Pathway and Inhibition

Signaling_Pathway cluster_virus Viral RNA Capping cluster_host Host Cell RNA 5'-ppp-RNA Cap0 GpppN-RNA (Cap-0) RNA->Cap0 Guanylyltransferase Cap1 m7GpppN-RNA (Cap-1) Cap0->Cap1 nsp14 nsp14 (N7-MTase) mCap1 m7GpppNm-RNA (Cap-1) Cap1->mCap1 nsp16 nsp16 (2'-O-MTase) Immune Innate Immune Response mCap1->Immune Evasion Translation Translation mCap1->Translation SAH SAH nsp14->SAH nsp16->SAH SAM SAM SAM->nsp14 SAM->nsp16 Inhibitor nsp14-IN-2 Inhibitor->nsp14

Caption: Inhibition of SARS-CoV-2 RNA Capping by nsp14-IN-2.

Experimental Workflow for Cross-reactivity Screening

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of nsp14-IN-2 C Dispense Compound/ Control to Plate A->C B Preparation of Enzyme Solutions D Add Enzyme B->D E Pre-incubation D->E F Initiate Reaction (add SAM & Substrate) E->F G Incubate F->G H Detect Signal G->H I Normalize Data H->I J Generate Dose-Response Curves I->J K Calculate IC50 Values J->K L Determine Fold Selectivity K->L End End L->End Start Start Start->A Start->B

Caption: Workflow for assessing nsp14-IN-2 cross-reactivity.

Logical Relationship of Inhibitory Action

Logical_Relationship cluster_high High Potency (Low µM) cluster_moderate Moderate Potency (Low-Mid µM) cluster_low Low to Negligible Potency (>10 µM or Minor) center nsp14-IN-2 SARS_CoV_2 SARS-CoV-2 nsp14 center->SARS_CoV_2 Strong Inhibition MERS_CoV MERS-CoV nsp14 center->MERS_CoV Inhibition HCoV_OC43 HCoV-OC43 nsp14 center->HCoV_OC43 Inhibition HCoV_229E HCoV-2229E nsp14 center->HCoV_229E Weak Inhibition Zika Zika NS5 center->Zika Negligible Inhibition MPXV MPXV E1/E12 center->MPXV Negligible Inhibition Human_MTs Human Methyltransferases (METTL3/14, DNMT1, RNMT) center->Human_MTs Negligible Inhibition

Caption: Selectivity profile of nsp14-IN-2.

Synergistic Antiviral Effects of nsp14 Inhibitors in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of novel viral threats necessitates the development of effective antiviral strategies. One promising approach is the use of combination therapies that target multiple viral or host factors, potentially leading to synergistic effects, reduced drug dosages, and a higher barrier to the development of drug resistance. This guide provides a comparative overview of the synergistic effects observed when inhibitors of the viral non-structural protein 14 (nsp14), a key enzyme in coronaviruses, are combined with other antiviral agents. As information on a specific compound designated "nsp14-IN-2" is not publicly available, this guide will focus on the broader class of nsp14 inhibitors and their demonstrated synergistic potential.

The primary mechanism underlying the synergy between nsp14 inhibitors and nucleoside analogue antivirals, such as remdesivir, lies in the dual functionality of the nsp14 protein. Nsp14 possesses both a 3'-to-5' exoribonuclease (ExoN) proofreading activity and an N7-methyltransferase (N7-MTase) activity, both essential for viral replication and immune evasion. The ExoN activity can excise incorporated nucleoside analogues from the nascent viral RNA, thereby reducing their efficacy. By inhibiting this proofreading function, nsp14 inhibitors can enhance the antiviral potency of nucleoside analogues.

Quantitative Analysis of Synergistic Effects

The synergistic effects of combining nsp14 inhibitors with other antiviral drugs have been quantified in several preclinical studies. The tables below summarize the key findings for various nsp14 inhibitors in combination with remdesivir, a widely used antiviral. Synergy is often expressed using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Another common metric is the Bliss synergy score, where a score > 0 suggests synergy.

nsp14 Inhibitor Antiviral Partner Virus Cell Line Key Findings Reference
SofalconeRemdesivirSARS-CoV-2A549-ACE2Synergistically enhances the antiviral effect of remdesivir.[1]
Disulfiram/EbselenRemdesivirSARS-CoV-2Vero E6Synergistically inhibit SARS-CoV-2 replication.[2][3]
LomeguatribRemdesivirSARS-CoV-2Vero E6Exhibited synergistic effects on viral replication with remdesivir.[4]
TrifluperidolRemdesivirSARS-CoV-2Vero E6Showed synergistic antiviral activity when combined with remdesivir.[4]
PF-03882845RemdesivirSARS-CoV-2Vero E6Demonstrated a synergistic reduction in viral replication with remdesivir.[4]

Experimental Methodologies

The assessment of synergistic antiviral activity typically involves in vitro cell-based assays. A common experimental workflow is outlined below.

General Experimental Protocol for In Vitro Synergy Studies
  • Cell Culture: A suitable host cell line, such as Vero E6 (African green monkey kidney) or Calu-3 (human lung adenocarcinoma), is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation: The nsp14 inhibitor and the partner antiviral drug are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions of each drug are then prepared.

  • Checkerboard Assay: A dose-response matrix is set up in 96-well plates. Cells are seeded and then treated with various concentrations of the nsp14 inhibitor alone, the partner antiviral alone, and combinations of both drugs at different concentration ratios.

  • Viral Infection: Following drug treatment, the cells are infected with the target virus (e.g., SARS-CoV-2) at a predetermined multiplicity of infection (MOI).

  • Incubation: The infected plates are incubated for a specified period (e.g., 48-72 hours) to allow for viral replication and the manifestation of cytopathic effects (CPE).

  • Assessment of Antiviral Activity: The extent of viral replication is quantified using one of the following methods:

    • Cytopathic Effect (CPE) Assay: The degree of cell death caused by the virus is visually assessed or quantified using a cell viability assay, such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels.

    • Viral Yield Reduction Assay: The amount of infectious virus produced in the supernatant of the treated cells is quantified by plaque assay or TCID50 (50% tissue culture infectious dose) assay on a fresh monolayer of cells.

    • Quantitative Real-Time PCR (qRT-PCR): The levels of viral RNA in the cell lysate or supernatant are quantified.

  • Data Analysis: The dose-response data for each drug alone and in combination are used to calculate synergy scores using software such as CalcuSyn or SynergyFinder. The Combination Index (CI) method, based on the median-effect principle of Chou-Talalay, or the Bliss independence model are commonly used to quantify the nature of the drug interaction.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of synergy and a typical experimental workflow for synergy testing.

Synergy_Mechanism cluster_virus Viral Replication Cycle cluster_drugs Antiviral Intervention Viral RNA Viral RNA RNA Polymerase (RdRp) RNA Polymerase (RdRp) Viral RNA->RNA Polymerase (RdRp) Replication Nascent Viral RNA Nascent Viral RNA RNA Polymerase (RdRp)->Nascent Viral RNA Incorporated Remdesivir Incorporated Remdesivir RNA Polymerase (RdRp)->Incorporated Remdesivir Incorporation nsp14 (ExoN) nsp14 (ExoN) nsp14 (ExoN)->Nascent Viral RNA Proofreading Corrected Viral RNA Corrected Viral RNA Progeny Virions Progeny Virions Remdesivir (Nucleoside Analog) Remdesivir (Nucleoside Analog) Remdesivir (Nucleoside Analog)->RNA Polymerase (RdRp) Inhibits Incorporated Remdesivir->nsp14 (ExoN) Excision Chain Termination Chain Termination Incorporated Remdesivir->Chain Termination Leads to nsp14_Inhibitor nsp14 Inhibitor nsp14_Inhibitor->nsp14 (ExoN) Inhibits Inhibition of Viral Replication Inhibition of Viral Replication Chain Termination->Inhibition of Viral Replication

Caption: Mechanism of synergy between nsp14 inhibitors and remdesivir.

Experimental_Workflow A 1. Cell Seeding (e.g., Vero E6 in 96-well plates) B 2. Drug Treatment (Checkerboard dilution of nsp14 inhibitor and partner drug) A->B C 3. Viral Infection (e.g., SARS-CoV-2 at a specific MOI) B->C D 4. Incubation (48-72 hours) C->D E 5. Quantify Viral Activity (CPE, Viral Yield, or qRT-PCR) D->E F 6. Data Analysis (Calculate Synergy Scores - CI, Bliss) E->F G Synergistic, Additive, or Antagonistic Effect F->G

References

Safety Operating Guide

Navigating the Disposal of SARS-CoV-2 nsp14-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers at the forefront of COVID-19 drug development, the safe handling and disposal of novel therapeutic compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of SARS-CoV-2 nsp14-IN-2, a small molecule inhibitor targeting a key viral enzyme. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Core Disposal and Decontamination Procedures

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the handling of potentially hazardous small molecule compounds and biohazardous waste is required. The following steps outline a general yet robust disposal plan.

Personnel Protective Equipment (PPE): At a minimum, researchers should wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses. If there is a risk of aerosol generation, a full-face shield is recommended.

Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with nsp14-IN-2, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled biohazard bag.

  • Liquid Waste: Liquid waste containing nsp14-IN-2 should be collected in a separate, sealed, and clearly labeled waste container.

  • Sharps: Any contaminated sharps, such as needles or blades, must be disposed of in a designated sharps container.

Decontamination and Disposal:

  • Liquid Waste Treatment: Treat liquid waste containing the inhibitor with a 1% sodium hypochlorite solution, allowing for a contact time of at least 30 minutes before disposal down the drain with copious amounts of water.[1]

  • Solid Waste Autoclaving: All solid biohazardous waste contaminated with nsp14-IN-2 should be sterilized by autoclaving, a standard and effective method for deactivating pathogens and decontaminating laboratory waste.[2]

  • Surface Decontamination: Work surfaces should be decontaminated using a 1% sodium hypochlorite solution followed by 70% ethanol.[1]

Experimental Workflow for Safe Disposal

The following diagram outlines the logical steps for the safe handling and disposal of this compound in a laboratory setting.

start Start: Handling nsp14-IN-2 ppe Wear Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe waste_segregation Segregate Waste ppe->waste_segregation solid_waste Solid Waste (pipette tips, gloves, tubes) waste_segregation->solid_waste liquid_waste Liquid Waste (solutions containing inhibitor) waste_segregation->liquid_waste sharps_waste Sharps Waste (needles, blades) waste_segregation->sharps_waste collect_solid Collect in Biohazard Bag solid_waste->collect_solid collect_liquid Collect in Sealed Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps autoclave Autoclave Solid & Sharps Waste collect_solid->autoclave decontaminate_liquid Decontaminate Liquid Waste (e.g., 1% Sodium Hypochlorite) collect_liquid->decontaminate_liquid collect_sharps->autoclave dispose Dispose of Treated Waste (Follow institutional guidelines) decontaminate_liquid->dispose autoclave->dispose end End dispose->end

Workflow for the safe disposal of this compound.

Understanding the Target: The nsp14 Signaling Pathway

SARS-CoV-2 nsp14 is a bifunctional enzyme with both exoribonuclease (ExoN) and N7-methyltransferase (N7-MTase) activities, which are crucial for viral replication and immune evasion.[1][3] Inhibitors like nsp14-IN-2 are designed to block these functions. Understanding this pathway is key to appreciating the inhibitor's mechanism of action.

cluster_virus SARS-CoV-2 cluster_inhibition Inhibition cluster_host Host Cell nsp14 nsp14 ExoN Exonuclease (ExoN) (Proofreading) nsp14->ExoN has N7_MTase N7-Methyltransferase (mRNA Capping) nsp14->N7_MTase has viral_replication Viral RNA Replication Fidelity ExoN->viral_replication immune_evasion Immune Evasion (via mRNA capping) N7_MTase->immune_evasion inhibitor nsp14-IN-2 inhibitor->nsp14 blocks viral_proliferation Successful Viral Proliferation viral_replication->viral_proliferation immune_evasion->viral_proliferation

Inhibition of SARS-CoV-2 nsp14 function by nsp14-IN-2.

Quantitative Data on Antiviral Compounds

While specific quantitative data for nsp14-IN-2 is not publicly available, the following table provides physicochemical properties for other antiviral drugs, offering a comparative context for researchers working with small molecule inhibitors.

Antiviral DrugMolecular Weight ( g/mol )Log Kow
Lopinavir628.84.7
Ritonavir720.95.6
Tenofovir287.2-1.6
Data sourced from available literature.[4]

By following these guidelines, researchers can ensure the safe and responsible handling and disposal of this compound and similar compounds, contributing to a secure and productive research environment. Always consult your institution's specific safety protocols and waste disposal procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.